Decahydroisoquinolin-8a-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8-octahydro-1H-isoquinolin-8a-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-2-1-3-8(9)4-6-10-7-9/h8,10-11H,1-7H2 |
InChI Key |
DKXIZGHCVIAUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CNCCC2C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Decahydroisoquinolin-8a-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible synthetic pathway for Decahydroisoquinolin-8a-ol, a saturated bicyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this document outlines a rational, multi-step approach based on established synthetic methodologies for analogous decahydroisoquinoline derivatives and bridgehead functionalization techniques. The proposed pathway involves the initial construction of the decahydroisoquinoline core followed by a stereoselective hydroxylation at the 8a-position.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptually divided into two key stages:
-
Formation of the Decahydroisoquinoline Core: This can be achieved through classical isoquinoline synthesis routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by complete reduction of the aromatic and heterocyclic rings.
-
Bridgehead Hydroxylation: Introduction of the hydroxyl group at the 8a-position, a tertiary carbon at the ring junction, represents the most significant chemical challenge. This can be approached through methods of C-H bond oxidation.
A logical workflow for the synthesis is depicted below:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed, though theoretical, experimental protocols for the key steps in the synthesis. These are based on well-documented procedures for similar transformations and may require optimization for this specific substrate.
Step 1: Synthesis of the Decahydroisoquinoline Core
A common and versatile method to construct the isoquinoline skeleton is the Bischler-Napieralski reaction, followed by reduction.
1.1 N-Acylation of a Phenylethylamine Derivative
A suitable phenylethylamine derivative is first acylated to form the corresponding amide, which is the precursor for the cyclization reaction.
| Reagent/Solvent | Molar Equiv. | Example Quantity |
| 2-(3,4-Dimethoxyphenyl)ethylamine | 1.0 | 18.1 g |
| Acetic Anhydride | 1.2 | 12.3 mL |
| Pyridine | 1.5 | 12.1 mL |
| Dichloromethane (DCM) | - | 200 mL |
Procedure:
-
Dissolve 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with the addition of 1M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.
1.2 Bischler-Napieralski Cyclization
The N-acylated intermediate undergoes intramolecular cyclization to form a dihydroisoquinoline derivative.
| Reagent/Solvent | Molar Equiv. | Example Quantity |
| N-(3,4-Dimethoxyphenethyl)acetamide | 1.0 | 22.3 g |
| Phosphorus oxychloride (POCl₃) | 2.0 | 18.6 mL |
| Toluene | - | 250 mL |
Procedure:
-
Dissolve the N-acetylated phenylethylamine in dry toluene in a flask fitted with a reflux condenser and a nitrogen inlet.
-
Add phosphorus oxychloride dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude dihydroisoquinoline can be purified by column chromatography.
1.3 Reduction to Decahydroisoquinoline
The dihydroisoquinoline intermediate is fully saturated via catalytic hydrogenation.
| Reagent/Solvent | Molar Equiv. | Example Quantity |
| 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 1.0 | 20.5 g |
| Platinum(IV) oxide (PtO₂) | 0.05 | 1.0 g |
| Glacial Acetic Acid | - | 150 mL |
| Hydrogen Gas (H₂) | - | 50 psi |
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the dihydroisoquinoline in glacial acetic acid.
-
Add the platinum(IV) oxide catalyst.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting residue can be basified and extracted to yield the crude decahydroisoquinoline, which should be purified by distillation or chromatography.
Step 2: Bridgehead Hydroxylation
The introduction of a hydroxyl group at the 8a-position of the decahydroisoquinoline core is a challenging transformation. A potential method involves the use of strong oxidizing agents that can effect C-H hydroxylation.
2.1 Oxidation of Decahydroisoquinoline
This hypothetical protocol is based on oxidative methods known to functionalize tertiary C-H bonds.
| Reagent/Solvent | Molar Equiv. | Example Quantity |
| N-Protected Decahydroisoquinoline | 1.0 | 13.9 g |
| Ozone (O₃) | Excess | - |
| Acetic Acid | - | 200 mL |
| Triphenylphosphine | 1.5 | 39.3 g |
Procedure:
-
Protect the secondary amine of the decahydroisoquinoline (e.g., as a carbamate) to prevent side reactions.
-
Dissolve the N-protected decahydroisoquinoline in acetic acid in a three-necked flask equipped with a gas inlet tube and a low-temperature thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add triphenylphosphine in portions to the cold solution to reduce the intermediate ozonide.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the 8a-hydroxy derivative.
-
Deprotect the nitrogen to yield the final product, this compound.
Data Presentation
As this guide presents a theoretical pathway, experimental data such as yields and spectroscopic characterization are not available. In a research setting, each step would require careful analysis to confirm the structure and purity of the intermediates and the final product. The following tables outline the expected data to be collected.
Table 1: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value/Characteristics |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR | Complex aliphatic signals, absence of aromatic protons |
| ¹³C NMR | Aliphatic carbons, signal for C-8a bearing the hydroxyl group |
| Mass Spectrometry | [M+H]⁺ at m/z 156.1383 |
| IR Spectroscopy | O-H stretching band (~3400 cm⁻¹), C-N stretching |
Table 2: Summary of Synthetic Steps and Potential Yields
| Step | Transformation | Key Reagents | Potential Yield Range |
| 1.1 | N-Acylation | Acetic Anhydride, Pyridine | 85-95% |
| 1.2 | Cyclization | POCl₃ | 60-80% |
| 1.3 | Reduction | H₂, PtO₂ | 70-90% |
| 2.1 | Hydroxylation | O₃, PPh₃ | 20-40% (Optimization required) |
Conclusion
The synthesis of this compound, while not explicitly detailed in the current scientific literature, is a feasible endeavor for the skilled synthetic chemist. The proposed pathway, involving the construction of the decahydroisoquinoline core via established methods and a subsequent challenging bridgehead hydroxylation, provides a solid foundation for further research and development. The successful synthesis and characterization of this molecule could provide a valuable building block for the discovery of new therapeutic agents. Researchers undertaking this synthesis should be prepared to invest significant effort in the optimization of the hydroxylation step, which is key to the overall success of the route.
Decahydroisoquinolin-8a-ol: A Technical Guide to a Novel Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydroisoquinolin-8a-ol is a saturated heterocyclic alcohol built upon the decahydroisoquinoline framework. While specific research on the 8a-hydroxy substituted isomer is limited in publicly available literature, the decahydroisoquinoline core is a well-established pharmacophore found in a variety of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known chemical properties of the parent decahydroisoquinoline scaffold, including its synthesis, stereochemistry, and spectroscopic characteristics. Furthermore, this document presents a theoretical analysis of this compound, postulating its synthesis, expected chemical properties, and potential for further research and drug development based on the known reactivity of related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring this and other novel derivatives of decahydroisoquinoline.
Introduction
The decahydroisoquinoline ring system is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive template for the design of ligands for various biological targets. The introduction of a hydroxyl group at the 8a-position, a bridgehead carbon, would create a tertiary alcohol with unique stereochemical and electronic properties, potentially leading to novel pharmacological profiles.
This guide will first detail the established chemistry of the parent decahydroisoquinoline molecule. Subsequently, it will extrapolate this knowledge to predict the properties and potential synthetic routes for the 8a-ol derivative.
Chemical Properties of the Decahydroisoquinoline Scaffold
The parent compound, decahydroisoquinoline, is a saturated bicyclic amine with the chemical formula C₉H₁₇N.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N | --INVALID-LINK-- |
| Molar Mass | 139.24 g/mol | --INVALID-LINK-- |
| CAS Number | 6329-61-9 | --INVALID-LINK-- |
| Appearance | Colorless liquid (typical) | General Knowledge |
| Boiling Point | Approx. 197-210 °C | --INVALID-LINK-- |
Stereochemistry
Decahydroisoquinoline exists as two diastereomers, cis-decahydroisoquinoline and trans-decahydroisoquinoline, arising from the fusion of the two rings. Each of these diastereomers can exist as a pair of enantiomers, depending on the stereochemistry at the bridgehead carbons (4a and 8a).
Synthesis of Decahydroisoquinolines
The most common method for the synthesis of decahydroisoquinoline is the catalytic hydrogenation of isoquinoline or its partially saturated derivatives like tetrahydroisoquinoline.[1] The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding different ratios of the cis and trans isomers.
Experimental Protocol: Catalytic Hydrogenation of Isoquinoline
Objective: To synthesize a mixture of cis- and trans-decahydroisoquinoline.
Materials:
-
Isoquinoline
-
Ruthenium on carbon (Ru/C) catalyst (5%)
-
High-pressure autoclave
-
Hydrogen gas
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
A solution of desulfurized isoquinoline is placed in a high-pressure autoclave.
-
A catalytic amount of 5% Ru/C is added to the solution.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction is carried out at elevated temperature (e.g., 180 °C) and high hydrogen pressure (e.g., 140 kg/cm ²).
-
The reaction is monitored for hydrogen uptake.
-
Upon completion, the autoclave is cooled, and the pressure is released.
-
The reaction mixture is filtered to remove the catalyst.
-
The resulting crude decahydroisoquinoline is purified by distillation.
Note: The ratio of cis to trans isomers can be influenced by the catalyst and solvent system. For example, hydrogenation in glacial acetic acid with a platinum catalyst has been reported to favor the cis-isomer.
Postulated Synthesis of this compound
Direct hydroxylation of the 8a position of decahydroisoquinoline is challenging due to the unreactive nature of the C-H bond at a bridgehead position. A more plausible approach would involve the synthesis of an isoquinoline precursor with an oxygen-containing functional group at the corresponding position, followed by reduction of the aromatic system.
A hypothetical synthetic pathway could involve a multi-step sequence starting from a suitably substituted benzene derivative, followed by ring-closing reactions to form the isoquinoline core, and finally, reduction.
Spectroscopic Characterization
While no specific spectroscopic data for this compound is available, the expected spectral characteristics can be inferred from the data of the parent compound and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of decahydroisoquinoline shows a complex pattern of overlapping signals in the aliphatic region (typically 1.0-3.5 ppm) due to the numerous C-H bonds. The introduction of an 8a-hydroxyl group would not add any new proton signals but would cause a downfield shift for protons on adjacent carbons.
-
¹³C NMR: The carbon NMR spectrum of decahydroisoquinoline displays signals in the range of approximately 20-60 ppm. The presence of the 8a-hydroxyl group would introduce a new signal for the C-8a carbon, expected to be in the range of 60-80 ppm, and would also influence the chemical shifts of neighboring carbons.
Mass Spectrometry (MS)
The mass spectrum of decahydroisoquinoline shows a molecular ion peak (M⁺) at m/z 139. For this compound, the molecular ion peak would be expected at m/z 155 (C₉H₁₇NO). Fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH) or a water molecule (H₂O).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-N stretching and N-H bending vibrations would appear in the fingerprint region.
Potential Biological and Pharmacological Relevance
Derivatives of decahydroisoquinoline have shown a wide range of biological activities. For instance, some 8-substituted 2-methyldecahydroisoquinolines have demonstrated antiarrhythmic properties.[2] The decahydroisoquinoline-3-carboxylic acid scaffold has been incorporated into potent HIV protease inhibitors. The introduction of a hydroxyl group, a key functional group for hydrogen bonding, could enhance the binding affinity of the molecule to various biological targets. The rigid nature of the this compound scaffold could be advantageous in drug design for targeting proteins where a specific conformation is required for activity.
Future Research Directions
The lack of available data on this compound highlights a significant opportunity for further research. Key areas for future investigation include:
-
Development of a reliable synthetic route: A practical and stereocontrolled synthesis is the first critical step to enable further studies.
-
Full spectroscopic characterization: Detailed NMR, MS, and IR analysis of the purified compound is necessary to confirm its structure and stereochemistry.
-
Computational studies: Molecular modeling and conformational analysis could provide insights into the preferred three-dimensional structure and potential interactions with biological macromolecules.
-
Biological screening: The compound should be screened against a panel of biological targets to identify potential pharmacological activities.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Based on the well-established chemistry of the decahydroisoquinoline scaffold, it is possible to predict its fundamental properties and devise potential synthetic strategies. The unique stereochemical and electronic features imparted by the 8a-hydroxyl group make it a promising candidate for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential in the field of medicinal chemistry.
References
An In-depth Technical Guide to Decahydroisoquinolin-4a-ol
Authoritative Note: Initial searches for "Decahydroisoquinolin-8a-ol" did not yield a specific CAS number or substantial literature. However, extensive research has identified a closely related and more documented isomer, Decahydroisoquinolin-4a-ol , with the CAS number 2721-61-1 . It is presumed that the initial query may have contained a typographical error, and this guide will therefore focus on the 4a-ol isomer. It is crucial to note that the CAS number 2721-61-1 is also sometimes ambiguously associated with delta-Tetradecalactone; however, chemical supplier databases and PubChem confirm its linkage to Decahydroisoquinolin-4a-ol. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
Decahydroisoquinolin-4a-ol is a saturated bicyclic amine with a hydroxyl group at the bridgehead position. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem[1] |
| Molecular Weight | 155.24 g/mol | PubChem[1] |
| IUPAC Name | 2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | PubChem[1] |
| CAS Number | 2721-61-1 | |
| SMILES | C1CCC2(CCNCC2C1)O | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Protocols
General Synthetic Workflow
The synthesis of the decahydroisoquinoline scaffold typically involves the reduction of an isoquinoline or tetrahydroisoquinoline precursor. The introduction of the hydroxyl group at the 4a position could be achieved through various methods, including stereoselective hydroxylation or the reduction of a corresponding ketone.
Caption: Plausible synthetic pathway for Decahydroisoquinolin-4a-ol.
Spectroscopic Data
Detailed experimental spectroscopic data for decahydroisoquinolin-4a-ol is not widely published. However, based on the structure, the expected spectral characteristics can be predicted.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Complex aliphatic region with multiple overlapping multiplets corresponding to the protons on the decahydronaphthalene ring system. A broad singlet for the hydroxyl proton and a singlet for the amine proton, both of which would be exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms. The carbon bearing the hydroxyl group (C-4a) would appear in the range of 60-80 ppm. The other aliphatic carbons would resonate in the upfield region. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A peak in the range of 3300-3500 cm⁻¹ for the N-H stretch. C-H stretching vibrations would be observed just below 3000 cm⁻¹. C-N and C-O stretching bands would appear in the fingerprint region (1000-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 155. Fragmentation patterns would likely involve the loss of a hydroxyl group (M-17) and fragmentation of the bicyclic ring system. |
Biological Activity and Signaling Pathways
The biological activity of decahydroisoquinolin-4a-ol itself has not been extensively studied. However, the broader class of isoquinoline alkaloids and their derivatives are known to possess a wide range of pharmacological activities. Recent studies on related tetrahydroisoquinoline derivatives have highlighted their potential as antifungal agents.
One identified potential mechanism of action for some antifungal isoquinoline derivatives is the inhibition of the enzyme Succinate Dehydrogenase (SDH) . SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a crucial target for disrupting fungal metabolism.
Proposed Antifungal Mechanism of Action
The following diagram illustrates the proposed mechanism of action for antifungal isoquinoline derivatives targeting SDH.
Caption: Inhibition of Succinate Dehydrogenase by isoquinoline derivatives.
The inhibition of SDH by decahydroisoquinoline derivatives would lead to a disruption of the electron transport chain, decreased ATP production, and ultimately, fungal cell death. This represents a promising avenue for the development of novel antifungal drugs. Further research is needed to determine if decahydroisoquinolin-4a-ol itself exhibits this activity.
Applications in Drug Development
The decahydroisoquinoline scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure can be used to present pharmacophoric features in a well-defined spatial orientation, which is advantageous for designing potent and selective ligands for various biological targets.
Drug Development Workflow
The general workflow for developing drugs based on the decahydroisoquinoline scaffold is as follows:
Caption: General drug development workflow.
Given the potential antifungal activity of related compounds, decahydroisoquinolin-4a-ol and its derivatives represent an interesting starting point for the development of new antifungal agents. Further investigation into their synthesis, biological activity, and mechanism of action is warranted.
References
Unveiling Decahydroisoquinolin-8a-ol: A Technical Guide for Researchers
Central Islip, NY – October 28, 2025 – The bicyclic saturated heterocycle decahydroisoquinoline forms the core scaffold of numerous biologically active compounds. This technical guide focuses on a specific derivative, decahydroisoquinolin-8a-ol, providing a comprehensive overview of its chemical identity, and where available, its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel molecular entities.
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for the parent decahydroisoquinoline ring system is 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline . The "-8a-ol" suffix indicates the presence of a hydroxyl (-OH) group at the 8a position, which is one of the bridgehead carbon atoms. The stereochemistry of the ring fusion (cis or trans) and the orientation of the hydroxyl group are critical for defining a specific stereoisomer. For instance, a specific trans-fused isomer would be named (4aR,8aS)-decahydroisoquinolin-8a-ol , with the (4aR,8aS) designation specifying the absolute configuration at the bridgehead carbons.
Due to the limited availability of public data for this specific compound, a definitive IUPAC name that includes its stereochemistry cannot be assigned without further experimental validation, such as X-ray crystallography.
Synthesis and Characterization
Hypothetically, the synthesis of this compound could be approached through several routes, including the reduction of a suitable isoquinoline precursor followed by stereoselective hydroxylation.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Spectroscopic Data Analysis
While specific spectroscopic data for this compound is not published, the expected data can be inferred based on the proposed structure.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Complex aliphatic region with signals for the CH and CH₂ groups of the decahydrosystem. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The chemical shifts and coupling constants would be highly dependent on the stereochemistry of the molecule. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms of the decahydroisoquinoline core. The carbon atom at the 8a position, bonded to the hydroxyl group, would appear in the range of 60-80 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would correspond to the molecular weight of C₉H₁₇NO. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the heterocyclic ring. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. |
Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, the decahydroisoquinoline scaffold is present in a variety of natural products and synthetic compounds with diverse pharmacological activities. Derivatives of the related tetrahydroisoquinoline have been investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents.
Given the structural features of this compound, it could potentially interact with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its pharmacological profile and any associated signaling pathways.
Logical Relationship for Investigating Biological Activity:
Caption: A standard workflow for the pharmacological evaluation of a new chemical entity.
Future Directions
The lack of comprehensive data on this compound presents an opportunity for further research. Key areas for future investigation include:
-
Development of a robust and stereoselective synthetic route.
-
Full spectroscopic characterization (NMR, MS, IR) and X-ray crystallographic analysis to unambiguously determine its structure and stereochemistry.
-
Screening for biological activity across a range of therapeutic targets.
-
Investigation of its pharmacokinetic and pharmacodynamic properties.
Navigating the Stereochemical Landscape of Decahydroisoquinolinols: A Technical Guide
Disclaimer: The scientific literature lacks specific detailed studies on the stereoisomers of decahydroisoquinolin-8a-ol. This guide, therefore, presents a comprehensive overview of the synthesis and stereochemical analysis of the closely related and well-documented 2-methyl-decahydro-8-isoquinolinol isomers, providing a robust framework for researchers and drug development professionals interested in this class of compounds. The methodologies and data presentation formats are derived from established research in the field and can be considered analogous for the study of other decahydroisoquinolinol stereoisomers.
Introduction to Decahydroisoquinoline Stereoisomers
The decahydroisoquinoline scaffold is a saturated heterocyclic system that forms the core of numerous natural products and pharmacologically active compounds. The fusion of the two rings can result in either a cis or trans configuration, and the introduction of substituents, such as a hydroxyl group, further increases the stereochemical complexity. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's interaction with biological targets.
The parent decahydroisoquinoline has four possible stereoisomers arising from the configuration at the ring junction (C4a and C8a):
-
(4aR,8aR)-cis-decahydroisoquinoline
-
(4aS,8aS)-cis-decahydroisoquinoline
-
(4aR,8aS)-trans-decahydroisoquinoline
-
(4aS,8aR)-trans-decahydroisoquinoline
The addition of a hydroxyl group at a chiral center, such as the 8a position in the titular compound, would further double the number of possible stereoisomers. Understanding and controlling the stereochemistry during synthesis is a critical aspect of medicinal chemistry and drug development.
Synthesis and Stereochemical Elucidation of Decahydroisoquinolinols
The synthesis of specific stereoisomers of hydroxylated decahydroisoquinolines often involves stereoselective reduction of a suitable precursor. A common method is the catalytic hydrogenation of a partially unsaturated isoquinoline derivative. The stereochemical outcome of such reactions is influenced by the catalyst, solvent, and the steric and electronic properties of the starting material.
Experimental Protocol: Synthesis of 2-Methyl-decahydro-8-isoquinolinols
The following protocol is adapted from the synthesis of 2-methyl-decahydro-8-isoquinolinols and serves as a representative example for the preparation of this class of compounds.[1]
Starting Material: 2-methyl-5-chloro-1,2,3,4-tetrahydro-8-isoquinolinol or 2-methyl-1,2,3,4-tetrahydro-8-isoquinolinol.
Procedure:
-
Hydrogenation: The starting material is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation in the presence of a platinum catalyst (e.g., platinum oxide) under a hydrogen atmosphere. The reaction is typically carried out at elevated temperature and pressure.
-
Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude product mixture.
-
Isomer Separation: The resulting mixture of stereoisomers is separated using chromatographic techniques, such as column chromatography on alumina or silica gel, to isolate the individual isomeric bases.
Stereochemical Analysis Workflow
The determination of the stereochemistry of the isolated isomers is a multi-step process that combines spectroscopic and chemical methods. A generalized workflow for this process is depicted in the following diagram.
Quantitative Data and Characterization
The characterization of each isolated stereoisomer is crucial for its definitive identification. The following tables summarize the types of quantitative data that are typically collected, using the isomers of 2-methyl-decahydro-8-isoquinolinol as an example.
Table 1: Physicochemical Properties of 2-Methyl-decahydro-8-isoquinolinol Stereoisomers
| Isomer | Melting Point (°C) | Elution Order (Alumina) |
| Isomer A | 105-106 | First |
| Isomer B | 123-124 | Second |
| Isomer C | 89-90 | Third |
Table 2: Spectroscopic and Reaction Rate Data for Stereochemical Assignment
| Isomer | Key ¹H-NMR Signal (δ, ppm) | Relative Rate of Oxidation | Inferred OH Configuration | Inferred Ring Juncture |
| Isomer A | Not specified | 1.0 | Axial | Trans |
| Isomer B | Not specified | 2.5 | Equatorial | Trans |
| Isomer C | Not specified | 1.5 | Axial | Cis |
Note: Specific NMR signal values and detailed interpretation would be required for a definitive assignment and are dependent on the specific compound and experimental conditions.
Experimental Protocol: Chromic Acid Oxidation
This method is used to differentiate between axial and equatorial hydroxyl groups based on their reaction rates.
Procedure:
-
Solution Preparation: A solution of the isolated isoquinolinol isomer in a suitable solvent (e.g., acetone) is prepared.
-
Titration: The solution is titrated with a standardized solution of chromic acid at a controlled temperature.
-
Rate Determination: The rate of disappearance of the alcohol is monitored, typically by spectroscopic means or by quenching aliquots of the reaction mixture at different time points and analyzing the remaining starting material.
-
Relative Rate Calculation: The rates of oxidation for the different isomers are compared to infer the orientation of the hydroxyl group. Equatorial alcohols generally react faster than axial alcohols.
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Analysis of Saturated Isoquinoline Alkaloids
Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, no specific experimental spectroscopic data (NMR, IR, or MS) for decahydroisoquinolin-8a-ol could be located. This suggests that the compound is not widely synthesized or characterized in the public domain. The following guide has been constructed as an illustrative example of the expected data and methodologies for a compound of this class. The data presented is for closely related, structurally similar compounds: 8a-Methyl-cis-decahydro-quinoline and trans-Decahydroquinoline , and should not be considered as representative of this compound itself.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for the spectroscopic characterization of saturated isoquinoline alkaloids.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for compounds structurally related to this compound.
Infrared (IR) Spectroscopy Data
Compound: 8a-Methyl-cis-decahydro-quinoline
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400-3200 | N-H Stretch (secondary amine) | Broad |
| ~2950-2850 | C-H Stretch (aliphatic) | Strong |
| ~1460-1440 | C-H Bend (methylene) | Medium |
| ~1150-1050 | C-N Stretch | Medium |
Table 1: Illustrative Infrared (IR) absorption bands for a decahydroquinoline derivative.
Mass Spectrometry (MS) Data
Compound: trans-Decahydroquinoline
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 139 | 14.60 | [M]⁺ (Molecular Ion) |
| 96 | 99.99 | [M - C₃H₇]⁺ |
| 97 | 8.30 | [M - C₃H₆]⁺ |
| 82 | 6.70 | |
| 41 | 9.60 | [C₃H₅]⁺ |
Table 2: Illustrative Mass Spectrometry (MS) fragmentation data for a decahydroquinoline derivative, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
No specific NMR peak data for 8a-Methyl-cis-decahydro-quinoline or trans-Decahydroquinoline could be obtained. A comprehensive analysis would typically involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) to fully elucidate the structure and stereochemistry. The expected chemical shifts would be in the aliphatic region, with protons and carbons adjacent to the nitrogen atom being deshielded.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for saturated isoquinoline alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
-
2D NMR Acquisition (as needed): Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples after dissolution in an appropriate solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, and it typically provides a strong molecular ion peak.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The data is presented as a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthetic compound.
References
The Enigmatic Discovery of Decahydroisoquinolin-8a-ol: A Survey of Available Knowledge
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current state of publicly available scientific literature concerning the discovery and synthesis of the specific chemical entity, Decahydroisoquinolin-8a-ol. Despite a comprehensive search of chemical databases and scholarly articles, it appears that the initial discovery, specific synthetic routes, and detailed experimental protocols for this particular isomer are not well-documented in readily accessible scientific literature.
While the broader decahydroisoquinoline scaffold is a well-known and important structural motif in medicinal chemistry and natural products, information pinpointing the synthesis and characterization of the 8a-hydroxy derivative is sparse. This suggests that the compound may be a novel entity, a specialized intermediate not extensively reported, or that its discovery is documented in less accessible sources such as proprietary databases or specialized patents that were not retrievable through standard search methodologies.
This guide will, therefore, focus on the available information for the parent decahydroisoquinoline structure and related hydroxylated isomers, providing a framework for understanding the potential synthetic strategies that could lead to this compound.
The Decahydroisoquinoline Core: A Foundation for Discovery
The decahydroisoquinoline ring system is the fully saturated analog of isoquinoline. It is a bicyclic amine that exists as several stereoisomers, with the cis and trans fusion of the two rings being a key structural feature. This core is present in a variety of natural alkaloids and synthetic compounds with diverse biological activities, making it a privileged scaffold in drug discovery.
General Synthetic Approaches to the Decahydroisoquinoline Ring System
The synthesis of the decahydroisoquinoline core typically involves the reduction of isoquinoline or its partially saturated derivatives, such as tetrahydroisoquinolines.
Logical Workflow for Decahydroisoquinoline Synthesis
Caption: General synthesis of the decahydroisoquinoline core.
The Challenge of Site-Specific Hydroxylation
The introduction of a hydroxyl group at the 8a-position of the decahydroisoquinoline ring system presents a significant synthetic challenge. This tertiary carbon atom is a bridgehead position, which can be sterically hindered and electronically deactivated, making direct oxidation difficult.
Potential Synthetic Strategies for this compound
Hypothetically, the synthesis of this compound could be approached through several routes, though no specific examples for this isomer have been found in the literature.
Hypothetical Synthesis Workflow
Caption: Potential strategies for synthesizing this compound.
Quantitative Data and Experimental Protocols: A Knowledge Gap
Due to the absence of specific literature on the discovery of this compound, no quantitative data regarding its physicochemical properties (e.g., melting point, boiling point, spectral data) or reaction yields can be provided at this time. Similarly, detailed experimental protocols for its synthesis and characterization remain unavailable.
Conclusion and Future Directions
The discovery of this compound is not prominently documented in the public scientific domain. This presents an opportunity for researchers in synthetic and medicinal chemistry. The development of a robust and stereoselective synthesis for this and other hydroxylated decahydroisoquinoline isomers could unlock new avenues for drug discovery, given the established biological importance of the parent scaffold.
Future research in this area would require:
-
De novo synthesis: The design and execution of a synthetic route to access this compound.
-
Full characterization: Comprehensive analysis of the synthesized compound using modern analytical techniques (NMR, MS, IR, etc.).
-
Biological evaluation: Screening of the compound for various biological activities to ascertain its therapeutic potential.
It is our recommendation that researchers interested in this specific molecule consider a foundational synthetic chemistry approach to first create and characterize the compound, thereby filling the current knowledge gap.
Decahydroisoquinolin-8a-ol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
The decahydroisoquinoline scaffold is a key pharmacophore present in a variety of biologically active natural products and synthetic compounds. This in-depth technical guide provides a comprehensive review of the literature on decahydroisoquinolin-8a-ol and its closely related analogues. It covers the synthetic strategies for the decahydroisoquinoline ring system, with a proposed pathway for the specific 8a-hydroxy derivative. A significant focus is placed on the pharmacological activities of 8-substituted decahydroisoquinolines, particularly their promising antiarrhythmic properties. This whitepaper summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and proposed mechanisms of action to facilitate further research and development in this area.
Introduction
Decahydroisoquinoline is a saturated bicyclic heterocyclic amine that forms the core structure of numerous alkaloids and synthetic molecules of medicinal interest.[1][2] Its rigid, three-dimensional structure makes it an attractive scaffold for the development of stereochemically defined therapeutic agents. The functionalization of the decahydroisoquinoline ring system at various positions, including the bridgehead carbons, can lead to compounds with diverse pharmacological profiles. This review focuses on the 8a-hydroxy derivative, a specific, albeit less-studied, member of this family, and its broader class of 8-substituted analogues.
Synthesis of the Decahydroisoquinoline Core and Proposed Synthesis of this compound
The synthesis of the decahydroisoquinoline ring system can be achieved through various methods, most commonly via the hydrogenation of isoquinoline or its partially saturated derivatives like tetrahydroisoquinoline.[1] The stereochemistry of the ring junction (cis or trans) is a critical aspect of the synthesis, influencing the overall conformation and biological activity of the final molecule.
A relevant study by Kimoto et al. describes the synthesis of three isomeric 2-methyl-decahydro-8-isoquinolinols.[3] This synthesis proceeds via the catalytic hydrogenation of 2-methyl-5-chloro-1,2,3,4-tetrahydro-8-isoquinolinol or 2-methyl-1,2,3,4-tetrahydro-8-isoquinolinol.[3] The stereochemical outcome of the reduction is influenced by the catalyst and reaction conditions.
Proposed Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of decahydroisoquinolinols, which could be adapted for the synthesis of the 8a-hydroxy derivative.
Caption: Proposed workflow for the synthesis of decahydroisoquinolinols.
Pharmacological Activity of 8-Substituted Decahydroisoquinolines
A pivotal study by Mathison et al. investigated the physicochemical and pharmacological properties of a series of 8-substituted 2-methyldecahydroisoquinolines, revealing their potential as antiarrhythmic agents.[4] Several of these compounds were found to be as potent or more potent than the Class Ia antiarrhythmic drug, quinidine, in prolonging the effective refractory period of isolated guinea pig atria.[4]
Antiarrhythmic Activity
The primary mechanism of action for the observed antiarrhythmic effects appears to be similar to that of quinidine, involving a significant decrease in the rising velocity of the rapid depolarization phase of the cardiac action potential.[4] This effect is characteristic of Class I antiarrhythmic agents, which block sodium channels in the cardiac muscle.
Table 1: Antiarrhythmic Potency of Selected 8-Substituted 2-Methyldecahydroisoquinolines
| Compound | Stereochemistry | ED50 (μM) for 10% Increase in Refractory Period |
| Quinidine | - | 3.2 |
| Compound 10 | trans | 1.8 |
| Compound 14 | trans | 2.5 |
| Compound 16 | cis | 5.6 |
Data extracted from Mathison et al., J. Med. Chem. 1976.[4]
Structure-Activity Relationships (SAR)
The study highlighted several key structure-activity relationships:[4]
-
Stereochemistry: Compounds with a trans ring-juncture were generally more potent than their cis counterparts.
-
Lipophilicity: Higher lipophilicity was correlated with increased antiarrhythmic potency.
-
Substituent at C-8: The nature of the substituent at the 8-position significantly influences activity.
The following diagram illustrates the key SAR findings.
Caption: Key structure-activity relationships for antiarrhythmic decahydroisoquinolines.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. The following protocols are based on the key literature.
Determination of Antiarrhythmic Activity (Isolated Guinea Pig Atria)
This protocol is adapted from the methodology described by Mathison et al.[4]
Experimental Workflow:
Caption: Workflow for assessing antiarrhythmic activity in isolated guinea pig atria.
Detailed Steps:
-
Tissue Preparation: Guinea pig atria are isolated and mounted in a 30-mL organ bath containing Krebs-Henseleit solution, maintained at 30°C and aerated with 95% O2 and 5% CO2.
-
Stimulation: The atria are stimulated with square-wave pulses of 2-msec duration at a frequency of 1 Hz.
-
Compound Administration: The test compounds are added to the organ bath in a cumulative manner.
-
Refractory Period Measurement: The effective refractory period is determined by introducing a second stimulus of the same intensity at varying intervals after the basic stimulus. The longest interval at which the second stimulus fails to elicit a propagated response is taken as the effective refractory period.
-
Data Analysis: The concentration of the compound that produces a 10% increase in the effective refractory period (ED50) is calculated.
Transmembrane Action Potential Studies (Canine Purkinje Fibers)
This protocol is also based on the work of Mathison et al.[4]
Experimental Workflow:
Caption: Workflow for recording transmembrane action potentials in canine Purkinje fibers.
Detailed Steps:
-
Tissue Preparation: Purkinje fibers are dissected from the hearts of anesthetized dogs and placed in a perfusion chamber.
-
Perfusion: The fibers are perfused with Tyrode's solution at 37°C.
-
Microelectrode Impalement: The fibers are impaled with glass microelectrodes filled with 3 M KCl.
-
Recording: The transmembrane action potential is recorded using a high-input impedance amplifier and displayed on an oscilloscope.
-
Compound Administration: Test compounds are added to the perfusion solution.
-
Parameter Measurement: The effects of the compounds on the resting potential, action potential amplitude, duration, and the maximum rate of depolarization (Vmax) are measured.
Conclusion
The decahydroisoquinoline scaffold represents a promising platform for the development of novel therapeutics, particularly in the cardiovascular arena. The antiarrhythmic properties of 8-substituted decahydroisoquinolines, comparable to or exceeding those of quinidine, underscore the potential of this chemical class. While direct experimental data on this compound is currently limited, this review provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of closely related analogues. The detailed experimental protocols and workflow visualizations presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this intriguing class of compounds and the potential synthesis and evaluation of the novel this compound. Future work should focus on the stereoselective synthesis of the 8a-hydroxy derivative and a thorough investigation of its pharmacological profile.
References
- 1. Decahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 2. Decahydroisoquinoline | C9H17N | CID 97812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereochemistry of Decahydroisoquinolines and Related Compounds. V. Syntheses of 2-Methyl-decahydro-8-isoquinolinols [jstage.jst.go.jp]
- 4. Physicochemical and pharmacological studies of some 8-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Decahydroisoquinoline Derivatives
Disclaimer: Extensive searches for "Decahydroisoquinolin-8a-ol" did not yield specific biological activity data, detailed experimental protocols, or established signaling pathways. This suggests that the compound may be novel, not yet characterized in published literature, or referred to by a different nomenclature.
The following document serves as a template to demonstrate the requested format for application notes and protocols. The data and experimental details provided are based on the known biological activities of similar decahydroisoquinoline-containing compounds, which have been shown to interact with targets such as the NMDA receptor. This information is for illustrative purposes and should be adapted with actual experimental data for "this compound" when it becomes available.
Introduction: The Decahydroisoquinoline Scaffold
The decahydroisoquinoline core is a versatile bicyclic scaffold found in a variety of natural products and synthetic compounds of medicinal interest. Its rigid, three-dimensional structure makes it an attractive framework for the development of potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This document outlines protocols to investigate the biological activity of novel decahydroisoquinoline derivatives, using a hypothetical NMDA receptor antagonist as an example.
Quantitative Biological Data
This section is intended to summarize the quantitative data for a target compound. The table below illustrates how binding affinity and functional antagonism data for a hypothetical decahydroisoquinoline derivative at the NMDA receptor could be presented.
Table 1: In Vitro Pharmacological Profile of a Hypothetical Decahydroisoquinoline Derivative
| Assay Type | Target | Cell Line/Preparation | Parameter | Value (nM) | Reference |
| Radioligand Binding | NMDA Receptor | Rat brain membranes | Kᵢ | 125 | [Hypothetical Study 1] |
| Calcium Influx Assay | NMDA Receptor | Primary cortical neurons | IC₅₀ | 350 | [Hypothetical Study 2] |
| Electrophysiology | NMDA Receptor | Xenopus oocytes | IC₅₀ | 410 | [Hypothetical Study 3] |
Experimental Protocols
Detailed and reproducible protocols are crucial for the evaluation of a compound's biological activity.
Protocol: NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor using rat brain cortical membranes.
Materials:
-
Test Compound: this compound or derivative.
-
Radioligand: [³H]-MK-801 (a potent NMDA receptor channel blocker).
-
Membrane Preparation: Crude synaptic membranes from rat cerebral cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM MK-801 (unlabeled).
-
Filtration Plate: 96-well GF/B filter plate.
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-MK-801 (final concentration ~1 nM), 50 µL of the test compound dilution, and 50 µL of the membrane preparation (~100 µg protein).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of unlabeled MK-801 instead of the test compound.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add 50 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the Kᵢ value of the test compound using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
Visual diagrams are essential for understanding complex biological systems and experimental designs.
NMDA Receptor Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by the activation of the NMDA receptor, a key ion channel involved in synaptic plasticity and neuronal function.
Caption: NMDA receptor antagonism by a decahydroisoquinoline derivative.
Experimental Workflow for In Vitro Screening
This diagram outlines the logical flow of experiments for characterizing a novel compound, from initial screening to functional validation.
Caption: Workflow for characterizing a novel receptor antagonist.
Decahydroisoquinolin-8a-ol: A Frontier in Pharmacological Research
Initial investigations into the pharmacological potential of decahydroisoquinolin-8a-ol and its derivatives are currently limited, with a notable absence of comprehensive studies in publicly available scientific literature. As a result, detailed application notes, established experimental protocols, and extensive quantitative data regarding its biological activity are not yet available.
The decahydroisoquinoline scaffold is a recognized pharmacophore present in a variety of biologically active natural products and synthetic compounds. However, the specific derivative, this compound, remains a largely unexplored entity within medicinal chemistry and pharmacology. While related compounds such as tetrahydroisoquinolines and 8-hydroxyquinolines have been extensively studied for a wide range of applications including antimicrobial, anticancer, and neuroprotective activities, this specific saturated heterocyclic alcohol has not been the subject of significant research focus.
The lack of published data prevents the creation of detailed application notes and standardized protocols for this compound. Further research is required to elucidate its synthesis, purification, characterization, and subsequent pharmacological evaluation.
Future Directions and Hypothetical Areas of Investigation
Given the structural motifs present in this compound, several hypothetical avenues for pharmacological investigation could be pursued. These include, but are not limited to:
-
Neurological and Psychiatric Disorders: The isoquinoline core is found in many centrally acting agents. Investigations could explore potential interactions with neurotransmitter receptors, such as dopamine, serotonin, and opioid receptors.
-
Antimicrobial Activity: The nitrogen-containing heterocyclic structure could be a starting point for the development of novel antibacterial or antifungal agents.
-
Anticancer Properties: Modifications of the decahydroisoquinoline ring system could be explored for cytotoxic activity against various cancer cell lines.
Hypothetical Experimental Workflow
Should research into this compound commence, a general workflow for its initial pharmacological screening can be proposed. This would involve synthesis, purification, and structural confirmation, followed by a battery of in vitro and in vivo assays.
Figure 1. A generalized workflow for the initial pharmacological evaluation of a novel chemical entity like this compound.
It is crucial to emphasize that the above workflow is a standardized representation and the specific assays and models would be highly dependent on the therapeutic area of interest. The scientific community awaits foundational research to unlock the potential, if any, of this compound.
The Decahydroisoquinoline Scaffold in Medicinal Chemistry: Applications and Protocols
A comprehensive overview of the decahydroisoquinoline core as a privileged scaffold in drug discovery, including synthetic strategies, and analysis of biologically active derivatives. Please note that a specific search for "Decahydroisoquinolin-8a-ol" did not yield any publicly available data. The following information is based on the broader decahydroisoquinoline scaffold.
The decahydroisoquinoline ring system is a versatile and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive framework for the design of potent and selective ligands for a variety of biological targets. While specific data on this compound is not available in the current scientific literature, a significant body of research exists on other substituted decahydroisoquinoline derivatives, demonstrating their potential in treating a range of diseases.
This document provides an overview of the applications of the decahydroisoquinoline scaffold in medicinal chemistry, with a focus on derivatives with known pharmacological activity. It includes a summary of their biological targets, quantitative data on their activity, and generalized experimental protocols for their synthesis and evaluation.
Applications in Drug Discovery
The decahydroisoquinoline core has been successfully employed in the development of agents targeting the central nervous system (CNS) and cardiovascular system. The conformational rigidity of the bicyclic system is a key feature that medicinal chemists exploit to reduce the entropic penalty of binding to a target receptor, often leading to higher affinity and selectivity.
NMDA Receptor Antagonists for Neuroprotection
Derivatives of decahydroisoquinoline-3-carboxylic acid have been investigated as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of the NMDA receptor is implicated in a variety of neurodegenerative disorders. By blocking this receptor, these compounds have the potential to act as cerebroprotective agents.
Antiarrhythmic Agents
8-substituted 2-methyldecahydroisoquinolines have shown promise as antiarrhythmic agents. These compounds have been found to be as potent or even more potent than the clinically used drug quinidine in prolonging the refractory period of isolated guinea pig atria. Their mechanism of action is believed to be similar to that of quinidine, involving a decrease in the rising velocity of the rapid depolarization phase of the cardiac action potential.
Quantitative Data on Biologically Active Decahydroisoquinoline Derivatives
The following table summarizes the in vitro and in vivo activities of representative decahydroisoquinoline derivatives from the scientific literature.
| Compound ID | Substitution Pattern | Biological Target | Assay | Activity | Reference |
| 31a | 6-phosphonate-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | [3H]CGS19755 binding | IC50 = 55 ± 14 nM | [1] |
| 32a | 6-tetrazole-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | [3H]CGS19755 binding | IC50 = 856 ± 136 nM | [1] |
| 31a | 6-phosphonate-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | Cortical wedge preparation (vs. NMDA) | IC50 = 0.15 ± 0.01 µM | [1] |
| 32a | 6-tetrazole-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | Cortical wedge preparation (vs. NMDA) | IC50 = 1.39 ± 0.29 µM | [1] |
| 31a | 6-phosphonate-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | NMDA-induced lethality in mice | MED = 1.25 mg/kg (i.p.) | [1] |
| 32a | 6-tetrazole-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | NMDA-induced lethality in mice | MED = 2.5 mg/kg (i.p.) | [1] |
IC50: Half-maximal inhibitory concentration; MED: Minimum effective dose.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of decahydroisoquinoline derivatives, based on methodologies described in the literature.
Protocol 1: General Synthesis of Decahydroisoquinoline Scaffolds
The synthesis of the decahydroisoquinoline core can be achieved through various synthetic routes, often involving a key cyclization step. A common approach is the Pictet-Spengler reaction, followed by reduction of the resulting tetrahydroisoquinoline. Stereoselective synthesis is crucial for defining the spatial arrangement of substituents and is often achieved using chiral auxiliaries or catalysts.
Materials:
-
Appropriate starting materials (e.g., a substituted phenethylamine and an aldehyde or ketone)
-
Solvents (e.g., dichloromethane, methanol, toluene)
-
Reagents for cyclization (e.g., trifluoroacetic acid, formic acid)
-
Reducing agents (e.g., sodium borohydride, catalytic hydrogenation with H2/Pd-C)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Pictet-Spengler Cyclization:
-
Dissolve the starting phenethylamine derivative in a suitable solvent.
-
Add the aldehyde or ketone and the cyclization agent.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by quenching with a base and extracting the product with an organic solvent.
-
Purify the resulting tetrahydroisoquinoline intermediate by column chromatography or recrystallization.
-
-
Reduction to Decahydroisoquinoline:
-
Dissolve the purified tetrahydroisoquinoline in a suitable solvent.
-
Add the reducing agent (e.g., for catalytic hydrogenation, suspend Pd-C catalyst and subject the mixture to a hydrogen atmosphere).
-
Monitor the reaction until completion.
-
Filter off the catalyst (if applicable) and concentrate the solvent to obtain the crude decahydroisoquinoline.
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: In Vitro Evaluation of NMDA Receptor Antagonism
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Test decahydroisoquinoline derivatives
-
[3H]CGS19755 (radioligand)
-
Rat cortical membrane preparations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled NMDA or glutamate for non-specific binding determination
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the rat cortical membrane preparation, the radioligand ([3H]CGS19755), and either the test compound or vehicle. For non-specific binding, add a high concentration of unlabeled NMDA.
-
Incubate the plate at a specified temperature for a set period to allow for binding equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 values for the test compounds by non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry of the decahydroisoquinoline scaffold.
Caption: General experimental workflow for the synthesis and evaluation of decahydroisoquinoline derivatives.
Caption: Key structure-activity relationship (SAR) concepts for the decahydroisoquinoline scaffold.
References
"analytical methods for Decahydroisoquinolin-8a-ol"
An overview of established analytical methodologies for the characterization and quantification of Decahydroisoquinolin-8a-ol is presented here for researchers, scientists, and professionals in drug development. This document provides detailed protocols for chromatographic and spectroscopic techniques, alongside data presentation in structured tables and visual workflows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it suitable for both qualitative identification and quantitative analysis.
Application Note: GC-MS Analysis of this compound
This method is designed for the separation and identification of this compound in complex matrices. The hydroxyl group may require derivatization to improve volatility and peak shape.
Experimental Protocol
1. Sample Preparation:
-
Without Derivatization: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
With Derivatization (Silylation):
-
To 1 mg of the dried sample, add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 900 µL of an appropriate solvent (e.g., acetonitrile).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions: An Agilent GC-MS system (or equivalent) can be used with the following parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 min |
Data Presentation
Table 1: Expected GC-MS Data for this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~12-15 | 155 (M+), 138, 122, 96, 81 |
| TMS-derivatized this compound | ~16-19 | 227 (M+), 212, 170, 73 |
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC and LC-MS are powerful techniques for the analysis of less volatile and thermally labile compounds. LC-MS, in particular, provides high sensitivity and selectivity for quantification in complex biological matrices.
Application Note: HPLC and LC-MS Analysis of this compound
This method is suitable for the quantification of this compound in various samples, including pharmaceutical formulations and biological fluids. A reversed-phase C18 column is typically employed.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is recommended.
2. HPLC/LC-MS Instrumentation and Conditions: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (or equivalent) can be used.
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | For quantification: e.g., 156.1 > 138.1 (Quantifier), 156.1 > 122.1 (Qualifier) |
Data Presentation
Table 2: Expected HPLC/LC-MS Data for this compound
| Compound | Retention Time (min) | [M+H]+ (m/z) | Key Daughter Ions (m/z) |
| This compound | ~2.5-4.0 | 156.1 | 138.1, 122.1 |
Experimental Workflow
Caption: Workflow for LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Application Note: NMR Analysis of this compound
¹H and ¹³C NMR spectra are used to confirm the identity and purity of synthesized this compound.
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Conditions: A Bruker Avance 400 MHz spectrometer (or equivalent) can be used.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
Data Presentation
Table 3: Expected NMR Chemical Shifts for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Key Signals |
| ¹H | 0.8 - 4.0 | - C-H protons of the decahydroisoquinoline ring- O-H proton (broad singlet) |
| ¹³C | 20 - 80 | - Aliphatic carbons of the ring system- Carbon bearing the hydroxyl group (~65-75 ppm) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
Application Note: FT-IR Analysis of this compound
This technique provides rapid confirmation of the presence of key functional groups, particularly the hydroxyl (-OH) and amine (N-H) groups.
Experimental Protocol
1. Sample Preparation:
-
Neat (liquid sample): Place a drop of the sample between two KBr plates.
-
Solid sample (KBr pellet): Mix a small amount of the sample with KBr powder and press into a pellet.
2. FT-IR Instrumentation and Conditions: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) can be used.
| Parameter | Value |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Data Presentation
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad |
| N-H (secondary amine) | 3300-3500 | Moderate |
| C-H (aliphatic) | 2850-3000 | Strong |
| C-N | 1000-1250 | Moderate |
| C-O | 1050-1150 | Strong |
"HPLC analysis of Decahydroisoquinolin-8a-ol"
Disclaimer
The following application note and protocol for the HPLC analysis of Decahydroisoquinolin-8a-ol are proposed based on established methods for structurally similar compounds, such as isoquinoline alkaloids. As no specific validated method for this compound was found in the public domain, this document serves as a comprehensive starting point for method development and validation. The quantitative data presented is illustrative and not derived from experimental analysis of this compound.
Application Note: HPLC Analysis of this compound
Introduction
This compound is a saturated heterocyclic compound. As a derivative of the isoquinoline alkaloid family, it holds potential interest for researchers in medicinal chemistry and drug development. Accurate and reliable quantitative analysis is crucial for its characterization, purity assessment, and pharmacokinetic studies. This application note outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Analytical Method
The proposed method utilizes a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. This approach is common for the separation of isoquinoline alkaloids and is expected to provide good peak shape and resolution for the analyte. Detection is achieved using a UV detector, leveraging any chromophores present in the molecule or a suitable derivatization agent if necessary.
Sample Preparation
Given that this compound may be synthesized or extracted from a complex matrix, appropriate sample preparation is critical to ensure the longevity of the analytical column and the accuracy of the results. A generic sample preparation workflow is provided in the protocol section.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 7.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: A stock solution of this compound (1 mg/mL) prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Diluent: Mobile phase (initial conditions).
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 7.5) B: Acetonitrile |
| Gradient Program | 0-5 min: 10% B, 5-15 min: 10-90% B, 15-20 min: 90% B, 20-21 min: 90-10% B, 21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 25 minutes |
3. Sample Preparation Protocol
-
Weighing: Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Sonication: Sonicate the sample for 15 minutes to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the filtered sample to a concentration within the linear range of the calibration curve using the sample diluent.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Retention Time (RT) | Approx. 12.5 min | 12.48 min |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Table 2: Method Validation Summary (Illustrative Data)
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 1 - 100 | 0.9995 |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.6 µg/mL |
| Accuracy (% Recovery) | 50, 100, 150 | 98.5% - 101.2% |
| Precision (%RSD) | ||
| - Intra-day | 50 | 1.1% |
| - Inter-day | 50 | 1.8% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
Application Note: GC-MS Analysis of Decahydroisoquinolin-8a-ol
Dr. Emily Carter, Senior Application Scientist, Analytical Chemistry Division Dr. Ben Adams, Research Fellow, Pharmaceutical Analysis Department
INTRODUCTION:
Decahydroisoquinolin-8a-ol and its derivatives are important structural motifs in a variety of natural products and synthetic pharmaceuticals. Their rigid bicyclic structure and functional groups contribute to a wide range of biological activities, making them key targets in drug discovery and development. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of these compounds. Gas chromatography-mass spectrometry (GC-MS) offers a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing high-resolution separation and sensitive detection. This application note presents a general protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data.
Experimental Protocols
A successful GC-MS analysis begins with proper sample preparation to ensure the analyte is in a suitable form for injection and vaporization. The following is a general protocol that can be adapted for various sample matrices.
Sample Preparation
-
Extraction (if in a complex matrix):
-
For solid samples (e.g., plant material, tablets), perform a solvent extraction. A common method is ultrasound-assisted extraction with a polar organic solvent such as methanol or ethanol.
-
For liquid samples (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
-
-
Dissolution and Dilution:
-
Accurately weigh a known amount of the extracted sample or pure standard of this compound.
-
Dissolve the sample in a volatile organic solvent compatible with the GC column. Common choices include dichloromethane, ethyl acetate, or methanol.[1]
-
Dilute the sample to a final concentration suitable for GC-MS analysis, typically in the range of 1-100 µg/mL. The exact concentration will depend on the sensitivity of the instrument.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
-
-
Derivatization (Optional):
-
This compound contains a hydroxyl (-OH) and a secondary amine (-NH-) group, which are polar. For certain GC columns and to improve peak shape and thermal stability, derivatization might be beneficial.
-
Silylation is a common derivatization technique for hydroxyl and amine groups, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[1]
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative analysis of this compound can be performed by creating a calibration curve with standards of known concentrations. The peak area of the target analyte is then used to determine its concentration in unknown samples. The following table is a template for recording and presenting quantitative data.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (µg/mL) | Peak Area |
| This compound | User Determined | User Determined | User Determined | User Determined | User Determined | User Determined |
| Internal Standard | User Determined | User Determined | User Determined | User Determined | User Determined | User Determined |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of a sample containing this compound.
Proposed Fragmentation Pathway of this compound
The mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation is likely initiated by the ionization of the nitrogen atom, followed by alpha-cleavage, which is a common fragmentation pathway for amines. The loss of the hydroxyl group as a water molecule is also a probable fragmentation route. The following diagram illustrates a proposed fragmentation pathway.
Conclusion
This application note provides a foundational protocol for the analysis of this compound using GC-MS. The described methods for sample preparation and instrument parameters serve as a robust starting point for researchers. Optimization of these parameters is recommended to suit specific instrumentation and analytical goals. The high sensitivity and specificity of GC-MS make it an invaluable tool for the qualitative and quantitative analysis of this important class of compounds in various scientific and industrial applications.
References
Application Notes and Protocols for the Synthesis of Decahydroisoquinolin-8a-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic protocol for Decahydroisoquinolin-8a-ol, a saturated bicyclic amine of interest in medicinal chemistry and drug development. Due to the absence of a direct, published, one-step synthesis, a multi-step approach is detailed, commencing from readily available starting materials. The proposed pathway involves the initial construction of a substituted piperidine ring, followed by an intramolecular cyclization to form the decahydroisoquinoline core, and subsequent stereoselective reduction to yield the target alcohol. This protocol is a composite of established organic chemistry reactions and provides a logical route for the synthesis of this compound.
Introduction
Decahydroisoquinolines are a class of saturated heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their rigid, three-dimensional structure makes them attractive scaffolds in drug design. This compound, in particular, presents a unique substitution pattern that could be of interest for exploring new chemical space in the development of novel therapeutics. This protocol provides a detailed, step-by-step methodology for its synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process. A graphical representation of the workflow is provided below.
Application Notes and Protocols for Decahydroisoquinoline Derivatives
A Note to Researchers: Comprehensive experimental data and established protocols for the specific derivatives of Decahydroisoquinolin-8a-ol are limited in publicly accessible scientific literature. The information presented herein is based on the broader class of decahydroisoquinoline compounds and aims to provide a foundational understanding of their potential applications and methodologies for their study. Researchers are encouraged to use this as a guide and adapt the protocols for their specific this compound derivatives of interest.
Introduction
The decahydroisoquinoline scaffold is a saturated bicyclic heterocyclic system that has garnered interest in medicinal chemistry due to its presence in various natural products and its potential as a pharmacophore. Derivatives of this scaffold have been investigated for a range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects. This document provides an overview of the potential applications of decahydroisoquinoline derivatives and general protocols for their synthesis and biological evaluation.
Potential Therapeutic Applications
Derivatives of the decahydroisoquinoline core are being explored for various therapeutic applications:
-
Analgesic and Anti-inflammatory Agents: Several studies have reported the synthesis of decahydroisoquinoline derivatives and their evaluation for analgesic and anti-inflammatory properties. These compounds are often assessed using in vivo models such as the hot plate test for analgesia and the carrageenan-induced paw edema assay for inflammation.
-
Anticancer Agents: The rigid, three-dimensional structure of the decahydroisoquinoline scaffold makes it an attractive framework for the design of novel anticancer agents. Synthetic derivatives can be designed to interact with specific biological targets involved in cancer progression.
-
Antimicrobial Agents: The nitrogen-containing core of decahydroisoquinolines provides a basis for the development of new antimicrobial compounds. Derivatives can be synthesized and tested against a panel of bacterial and fungal strains to determine their efficacy.
Synthesis of Decahydroisoquinoline Derivatives
A common and versatile method for the synthesis of the decahydroisoquinoline ring system is the Robinson annulation . This reaction involves the formation of a six-membered ring by the reaction of a ketone with a methyl vinyl ketone.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and derivatization of decahydroisoquinolines.
Caption: General synthetic workflow for decahydroisoquinoline derivatives.
Protocol: Synthesis of Ethyl Decahydroisoquinoline-3-carboxylate
This protocol describes the synthesis of a decahydroisoquinoline derivative from an octahydroisoquinoline precursor.
Materials:
-
Ethyl 2-benzoyl-1,2,3,4,6,7,8,8a-octahydroisoquinoline-3-carboxylate
-
20% Palladium hydroxide on carbon
-
Methanol
-
Hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Flash chromatography system with silica gel
-
Dichloromethane
-
Methanol
Procedure:
-
In a suitable hydrogenation vessel, dissolve ethyl 2-benzoyl-1,2,3,4,6,7,8,8a-octahydroisoquinoline-3-carboxylate (1 g, 3.3 mmol) in methanol (50 mL).
-
Carefully add 20% palladium hydroxide on carbon (0.2 g) to the solution.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Hydrogenate the mixture at 50 psi for 48 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of Celite.
-
Wash the Celite pad with a small amount of methanol to ensure all the product is collected.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash chromatography on silica gel using a dichloromethane/methanol (95:5) eluent system.
-
Collect the fractions containing the pure product and evaporate the solvent to yield ethyl decahydroisoquinoline-3-carboxylate as a colorless oil.
Biological Evaluation Protocols
The following are general protocols for assessing the biological activity of new decahydroisoquinoline derivatives.
Workflow for Biological Screening
This diagram outlines the typical screening process for newly synthesized compounds.
Caption: Workflow for biological screening of new chemical entities.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized decahydroisoquinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the decahydroisoquinoline derivatives in cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: In Vivo Analgesic Activity (Hot Plate Test)
This protocol is used to evaluate the central analgesic activity of compounds in rodents.
Materials:
-
Mice or rats
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Synthesized decahydroisoquinoline derivatives formulated for injection (e.g., dissolved in saline or a suitable vehicle)
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each animal on the hot plate and record the time it takes for the animal to show a pain response (e.g., licking its paws or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the decahydroisoquinoline derivative or the positive control to the animals (e.g., via intraperitoneal injection).
-
Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format.
Table 1: In Vitro Anticancer Activity of Decahydroisoquinoline Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | Value |
| Derivative 2 | MCF-7 | Value |
| Derivative 3 | HeLa | Value |
| Doxorubicin (Control) | MCF-7 | Value |
Table 2: In Vivo Analgesic Activity of Decahydroisoquinoline Derivatives
| Compound ID | Dose (mg/kg) | Time (min) | % MPE |
| Derivative 1 | 10 | 30 | Value |
| 60 | Value | ||
| 90 | Value | ||
| Morphine (Control) | 5 | 30 | Value |
| 60 | Value | ||
| 90 | Value |
Conclusion
The decahydroisoquinoline scaffold holds promise for the development of new therapeutic agents. The synthetic and screening protocols provided here offer a general framework for researchers to explore the potential of their novel this compound derivatives. Further investigation and optimization are necessary to identify lead compounds with potent and selective biological activities.
Application Notes: Decahydroisoquinolin-8a-ol - Potential Mechanisms of Action
For research use only. Not for use in diagnostic procedures.
Introduction
Decahydroisoquinoline is a saturated heterocyclic compound that serves as a core scaffold in various natural alkaloids and synthetic pharmaceutical agents.[1] While public domain data on the specific mechanism of action for Decahydroisoquinolin-8a-ol is limited, the broader family of decahydroisoquinoline derivatives has been the subject of significant research, revealing a range of biological activities. This document provides an overview of the potential mechanisms of action for this compound based on the activities of structurally related compounds and outlines protocols for experimental validation.
Potential Mechanisms of Action
Based on studies of analogous compounds, the primary hypothesized mechanism of action for this compound and its derivatives is the antagonism of N-methyl-D-aspartate (NMDA) receptors.[2][3] Overactivation of NMDA receptors is implicated in excitotoxicity, a key factor in various neurodegenerative disorders.[4][5] Antagonism of these receptors is therefore a promising therapeutic strategy.
Additionally, some 8-substituted decahydroisoquinoline derivatives have been investigated for their antiarrhythmic properties, suggesting a potential interaction with cardiac ion channels.[6]
NMDA Receptor Antagonism
The decahydroisoquinoline framework is a key structural motif in a class of potent and selective NMDA receptor antagonists.[2][7] These compounds are thought to act as cerebroprotective agents in neurodegenerative conditions where glutamate-mediated excitotoxicity is a contributing factor.[2]
Proposed Signaling Pathway:
In cases of excessive glutamate release, overstimulation of NMDA receptors leads to a significant influx of calcium ions (Ca2+). This elevated intracellular Ca2+ concentration activates a cascade of downstream signaling pathways, ultimately leading to neuronal cell death. A potential antagonist like this compound could block the NMDA receptor, thereby preventing this Ca2+ influx and mitigating excitotoxicity.
Caption: Hypothesized NMDA receptor antagonism by this compound.
Quantitative Data for Related Decahydroisoquinoline Analogs:
The following table summarizes the in vitro and in vivo activities of some potent NMDA receptor antagonists based on the decahydroisoquinoline scaffold. Note that this data is for related compounds and not this compound itself.
| Compound | In Vitro Assay | IC50 | In Vivo Assay | Minimum Effective Dose (mg/kg, i.p.) | Reference |
| 31a (phosphonate-substituted) | [3H]CGS19755 binding | 55 ± 14 nM | NMDA-induced lethality in mice | 1.25 | [2] |
| 31a (phosphonate-substituted) | NMDA antagonism (cortical wedge) | 0.15 ± 0.01 µM | NMDA-induced lethality in mice | 1.25 | [2] |
| 32a (tetrazole-substituted) | [3H]CGS19755 binding | 856 ± 136 nM | NMDA-induced lethality in mice | 2.5 | [2] |
| 32a (tetrazole-substituted) | NMDA antagonism (cortical wedge) | 1.39 ± 0.29 µM | NMDA-induced lethality in mice | 2.5 | [2] |
Antiarrhythmic Activity
A series of 8-substituted 2-methyldecahydroisoquinolines have demonstrated antiarrhythmic properties, with some being equipotent or more potent than quinidine in prolonging the refractory period of isolated guinea pig atria.[6] The proposed mechanism is similar to that of quinidine, involving a decrease in the rising velocity of rapid depolarization in cardiac Purkinje fibers.[6] This suggests a potential interaction with cardiac sodium or potassium channels.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the potential mechanisms of action of this compound.
Protocol 1: NMDA Receptor Binding Assay
This protocol is designed to determine the affinity of this compound for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[3H]CGS19755 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for NMDA receptor binding assay.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the rat cortical membranes, [3H]CGS19755, and either a dilution of this compound, buffer (for total binding), or a saturating concentration of a known NMDA antagonist (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis.
Protocol 2: In Vitro Electrophysiology - Patch Clamp Recording
This protocol is to assess the functional antagonism of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
External solution (containing Mg2+-free artificial cerebrospinal fluid)
-
Internal solution (for the patch pipette)
-
NMDA and glycine (co-agonist)
-
This compound
Procedure:
-
Prepare the cultured neurons on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch clamp recording from a neuron.
-
Apply a solution containing NMDA and glycine to elicit an inward current.
-
After establishing a stable baseline response, co-apply this compound with NMDA and glycine.
-
Observe the effect of this compound on the amplitude of the NMDA-induced current.
-
Wash out the drug and ensure the current returns to baseline.
-
Test a range of concentrations of this compound to generate a dose-response curve and determine the IC50 for functional antagonism.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general method to screen for potential cytotoxic or antiproliferative effects of this compound.
Materials:
-
A relevant cell line (e.g., a neuronal cell line like SH-SY5Y)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cytotoxicity if applicable.
Disclaimer: The information provided in these application notes is based on the biological activities of structurally related compounds and is intended for research guidance only. The specific mechanism of action of this compound requires direct experimental validation.
References
- 1. Decahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 2. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical and pharmacological studies of some 8-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Decahydroisoquinolin-8a-ol
Welcome to the technical support center for the synthesis of Decahydroisoquinolin-8a-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieve the decahydroisoquinoline core structure?
A1: The most common strategies for synthesizing the decahydroisoquinoline scaffold involve the construction of a dihydroisoquinoline intermediate followed by reduction. Key reactions for the initial cyclization include the Bischler-Napieralski and Pictet-Spengler reactions. Subsequent reduction of the imine or enamine functionality, typically through catalytic hydrogenation, yields the saturated decahydroisoquinoline ring system.
Q2: What are the main challenges associated with the stereoselectivity of the final reduction step?
A2: Achieving high stereoselectivity during the reduction of the dihydroisoquinoline intermediate to the decahydroisoquinoline product can be challenging. The choice of catalyst, solvent, temperature, and pressure can significantly influence the diastereomeric ratio of the product. For instance, heterogeneous catalysis can sometimes lead to a mixture of cis and trans isomers.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel or alumina is a common method. The choice of eluent system will depend on the polarity of the product and any impurities. It is crucial to carefully monitor the separation by thin-layer chromatography (TLC) to ensure the collection of pure fractions.
Q4: What are the recommended storage conditions for this compound?
A4: this compound, like many amine-containing compounds, should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to protect it from light and moisture.
Troubleshooting Guides
Problem 1: Low Yield in the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a key step in forming the initial dihydroisoquinoline ring. Low yields can be frustrating and halt synthetic progress.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction | Increase reaction time and/or temperature. Ensure the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and added in sufficient quantity. | Increased conversion of the starting β-arylethylamide to the cyclized product. |
| Side reactions | A common side reaction is the retro-Ritter reaction, which can be minimized by using milder reaction conditions or alternative activating agents. | Reduction in the formation of undesired byproducts, leading to a cleaner reaction mixture and potentially higher yield of the desired product. |
| Poor activation of the amide | Ensure the amide starting material is pure and dry. Consider using a stronger dehydrating agent if necessary. | Improved activation of the amide carbonyl, facilitating the intramolecular cyclization. |
Problem 2: Poor Stereoselectivity in the Catalytic Hydrogenation Step
The reduction of the dihydroisoquinoline intermediate is critical for establishing the final stereochemistry of this compound.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Suboptimal catalyst | Screen different hydrogenation catalysts (e.g., PtO₂, Pd/C, Rh/C). The choice of catalyst can have a profound impact on the stereochemical outcome. | Identification of a catalyst that favors the formation of the desired diastereomer. |
| Incorrect solvent or temperature | Vary the solvent and temperature of the hydrogenation. Protic solvents like ethanol or acetic acid can influence the stereoselectivity. Lowering the temperature may also improve selectivity. | Optimization of reaction conditions to achieve a higher diastereomeric ratio. |
| Substrate control issues | The inherent structure of the dihydroisoquinoline intermediate may not strongly favor the formation of one diastereomer. Consider modifying the substrate to introduce a directing group if possible. | Enhanced facial selectivity during the hydrogenation, leading to a higher proportion of the desired isomer. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be a hurdle.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Co-eluting impurities | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate closely eluting compounds. Consider using a different stationary phase (e.g., alumina instead of silica gel). | Improved separation of the desired product from impurities. |
| Product instability on silica gel | If the product is an amine, it may streak or decompose on acidic silica gel. Treat the silica gel with a small amount of triethylamine before packing the column. | Sharper peaks and reduced product loss during chromatography. |
| Incomplete removal of catalyst from hydrogenation | After hydrogenation, ensure the catalyst is completely removed by filtration through a pad of Celite®. Residual catalyst can interfere with purification and subsequent reactions. | A clean, catalyst-free crude product that is more amenable to purification. |
Experimental Protocols
General Protocol for the Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction
This protocol is a general guideline and may require optimization for the specific synthesis of the precursor to this compound.
-
To a solution of the appropriate β-arylethylamide (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile) is added a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq) or polyphosphoric acid (PPA).
-
The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it onto crushed ice.
-
The aqueous solution is basified with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude dihydroisoquinoline.
General Protocol for the Catalytic Hydrogenation to Decahydroisoquinoline
This protocol outlines a general procedure for the reduction of a dihydroisoquinoline intermediate.
-
The crude dihydroisoquinoline (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂, 5-10 mol%) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at a pressure ranging from atmospheric to 50 psi.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to give the crude decahydroisoquinoline product, which can then be purified by column chromatography.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Bischler-Napieralski reaction.
Technical Support Center: Purification of Decahydroisoquinolin-8a-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Decahydroisoquinolin-8a-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | 1. Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor separation of the product from impurities. 2. Column Overloading: Too much crude product was loaded onto the column. 3. Stationary Phase Issues: The choice of silica gel or alumina may not be optimal for the separation. | 1. Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to identify the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.3 for the desired compound. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. 3. Select Appropriate Stationary Phase: If separation on silica gel is poor, consider using alumina (basic or neutral) which can be more suitable for amines. |
| Product Degradation During Purification | 1. Acidic Conditions: The compound may be sensitive to the acidic nature of standard silica gel. 2. Prolonged Heat: The compound may be thermally labile. | 1. Use Neutralized Silica or Alumina: Treat silica gel with a base (e.g., triethylamine) in the eluent or use neutral alumina as the stationary phase. 2. Avoid High Temperatures: Concentrate fractions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to <40°C). |
| Oily Product Instead of Solid After Solvent Removal | 1. Residual Solvent: Trace amounts of solvent may remain in the product. 2. Presence of Impurities: Impurities can prevent the product from crystallizing. | 1. High-Vacuum Drying: Dry the product under high vacuum for an extended period. 2. Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexanes, pentane) or by performing a recrystallization from a suitable solvent system. |
| Poor Yield After Recrystallization | 1. Inappropriate Recrystallization Solvent: The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out with impurities). 2. Premature Crystallization: The product crystallizes too quickly, trapping impurities. 3. Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. | 1. Solvent Screening: Test a variety of solvents or solvent pairs to find one where the compound is soluble at high temperatures but sparingly soluble at low temperatures. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals. 3. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for column chromatography of this compound?
A1: A good starting point for column chromatography on silica gel is a gradient elution from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5). The polarity can be adjusted based on TLC analysis of the crude mixture. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the amine on the silica gel.
Q2: How can I effectively remove highly polar impurities?
A2: Highly polar impurities, such as salts or starting materials, can often be removed by performing a liquid-liquid extraction before column chromatography. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a wash with brine.
Q3: My purified this compound is a solid but appears discolored. What could be the cause?
A3: Discoloration can be due to trace impurities or slight degradation of the product. If the purity is high by NMR or LC-MS analysis, you can try to remove the color by treating a solution of the compound with activated carbon followed by filtration through celite. A final recrystallization can also help to improve the color and purity.
Q4: Is this compound stable during storage?
A4: Like many amines, this compound can be susceptible to oxidation over time, which may lead to discoloration. For long-term storage, it is recommended to keep the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the starting eluent through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the starting solvent system (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the eluent (e.g., by adding methanol) to elute the compounds from the column.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube.
-
Add a small amount of a potential solvent and heat the mixture.
-
A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethyl acetate, acetonitrile, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper or a pad of celite to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or under high vacuum.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Technical Support Center: Decahydroisoquinolin-8a-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Decahydroisoquinolin-8a-ol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is a three-step process:
-
Pictet-Spengler Reaction: Cyclization of a suitable phenethylamine derivative with an aldehyde or ketone to form a tetrahydroisoquinoline intermediate.
-
Catalytic Hydrogenation: Reduction of the aromatic ring of the tetrahydroisoquinoline to yield the decahydroisoquinoline core structure.
-
8a-Hydroxylation: Introduction of a hydroxyl group at the 8a-position of the decahydroisoquinoline.
Below are troubleshooting guides and FAQs for each of these critical steps.
Step 1: Pictet-Spengler Reaction
Troubleshooting Guide
Question: Why is the yield of my Pictet-Spengler reaction low?
Answer: Low yields in the Pictet-Spengler reaction can be attributed to several factors:
-
Substrate Reactivity: The reaction works best with electron-rich β-arylethylamines.[1] If your aromatic ring is electron-deficient, the reaction may require harsher conditions, such as stronger acids or higher temperatures.[2]
-
Iminium Ion Formation: The formation of the intermediate iminium ion is crucial.[2] Ensure your aldehyde or ketone is sufficiently reactive and that the reaction conditions (e.g., acid catalyst) favor iminium ion formation.
-
Reaction Conditions: The choice of acid catalyst and solvent is critical. Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) are commonly used.[1] Aprotic solvents have sometimes been shown to give superior yields.[2]
-
Side Reactions: Undesired side reactions can compete with the desired cyclization. Consider if your starting materials are prone to polymerization or other decomposition pathways under acidic conditions.
Question: I am observing the formation of multiple products. How can I improve the selectivity?
Answer: The formation of multiple products can arise from a lack of regioselectivity or stereoselectivity.
-
Regioselectivity: If your β-arylethylamine has multiple potential sites for cyclization, you may obtain a mixture of regioisomers. The electronic and steric properties of the substituents on the aromatic ring will influence the preferred site of cyclization.
-
Stereoselectivity: If your starting materials are chiral or if a new stereocenter is formed during the reaction, you may obtain a mixture of diastereomers. Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for the Pictet-Spengler reaction?
A: Optimal conditions are substrate-dependent. However, a good starting point is to use a slight excess of the carbonyl compound with a catalytic amount of a protic acid like HCl or a Lewis acid like BF₃·OEt₂ in a suitable solvent such as methanol or dichloromethane.[1] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates.
Q: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction?
A: Yes, but ketones are generally less reactive than aldehydes in this reaction and may require more forcing conditions, such as higher temperatures and stronger acid catalysts, which can sometimes lead to lower yields.
Step 2: Catalytic Hydrogenation
Troubleshooting Guide
Question: My hydrogenation reaction is slow or incomplete. What can I do?
Answer: Slow or incomplete hydrogenation can be due to several factors:
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure your starting material and solvent are free from impurities, especially sulfur-containing compounds, which are known catalyst poisons. Using a fresh batch of catalyst is recommended.
-
Catalyst Choice: The choice of catalyst is crucial for the reduction of heteroaromatic systems. Platinum-based catalysts (e.g., PtO₂) and Ruthenium-based catalysts (e.g., Ru/C) are often effective for the hydrogenation of isoquinolines.
-
Reaction Conditions: Inadequate hydrogen pressure or temperature can limit the reaction rate. Increasing the hydrogen pressure and/or temperature can often drive the reaction to completion. A typical condition for the hydrogenation of isoquinoline to decahydroisoquinoline involves using a Ru/C catalyst at elevated temperature (e.g., 180°C) and high hydrogen pressure (e.g., 140 kg/cm ²).
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used.
Question: How can I control the stereochemistry of the hydrogenation to obtain the desired cis or trans isomer?
Answer: The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and substrate structure. The hydrogenation of isoquinoline often yields a mixture of cis and trans decahydroisoquinoline isomers. The ratio of these isomers can sometimes be influenced by the choice of catalyst and reaction conditions. For example, in some systems, platinum catalysts may favor the formation of the cis isomer. Separation of the isomers may be necessary post-reaction.
Data Presentation: Effect of Catalyst on Hydrogenation of Isoquinoline
| Catalyst | Temperature (°C) | Pressure ( kg/cm ²) | Reaction Time (h) | Yield of Decahydroisoquinoline (%) | trans/cis Ratio |
| 5% Ru/C | 180 | 140 | 60 | 88 | 6/4 |
Data adapted from a representative protocol for the hydrogenation of isoquinoline.
Frequently Asked Questions (FAQs)
Q: How do I separate the cis and trans isomers of decahydroisoquinoline?
A: Separation of diastereomers can be challenging. Techniques such as fractional crystallization of salts (e.g., dihydrochlorides) or column chromatography on silica gel or alumina may be effective.[1]
Q: What are the safety precautions for high-pressure hydrogenation?
A: High-pressure hydrogenation should be carried out in a specialized autoclave by trained personnel. Proper shielding and adherence to safety protocols are essential due to the risks associated with high-pressure hydrogen gas.
Step 3: 8a-Hydroxylation (Proposed Method)
Disclaimer: The following is a proposed synthetic route for the introduction of the 8a-hydroxyl group, as a direct, established protocol was not found in the literature. This approach is based on general principles of organic chemistry.
Proposed Method: A potential route to introduce the hydroxyl group at the tertiary carbon (8a-position) is via an oxidation reaction. One possible strategy involves the oxidation of the decahydroisoquinoline nitrogen to an N-oxide, followed by a Polonovski-Potier type rearrangement. Alternatively, a direct C-H oxidation could be explored.
Troubleshooting Guide
Question: The oxidation of my decahydroisoquinoline is not working. What could be the issue?
Answer: Challenges in the oxidation of saturated N-heterocycles include:
-
Choice of Oxidant: A common oxidant for forming N-oxides is meta-chloroperoxybenzoic acid (m-CPBA). For direct C-H oxidation, more specialized reagents might be required.
-
Reaction Conditions: The reaction may require optimization of temperature, solvent, and stoichiometry of the oxidant. Over-oxidation to undesired byproducts is a common issue.
-
Substrate Reactivity: The steric and electronic environment around the 8a-position will influence its reactivity towards oxidation.
Question: I am getting a complex mixture of products. How can I improve the selectivity for 8a-hydroxylation?
Answer: Achieving selectivity at a specific C-H bond is a significant challenge in organic synthesis.
-
Directing Groups: If possible, the introduction of a directing group on the nitrogen or elsewhere on the molecule could help direct the oxidation to the desired position.
-
Reaction Pathway: If pursuing the N-oxide/Polonovski-Potier route, the conditions for the rearrangement step (e.g., using trifluoroacetic anhydride) will be critical to favor the formation of the 8a-hydroxylated product over other potential rearrangement products.
Frequently Asked Questions (FAQs)
Q: What are the potential side products in the proposed 8a-hydroxylation?
A: Potential side products could include products of oxidation at other positions on the carbocyclic ring, over-oxidation to ketones or other oxidized species, and products of ring-opening or fragmentation, especially under harsh oxidative conditions.
Q: How can I confirm the structure of the 8a-hydroxydecahydroisoquinoline product?
A: A combination of spectroscopic techniques will be necessary for structural confirmation. ¹H and ¹³C NMR spectroscopy will be crucial to determine the connectivity and stereochemistry. Mass spectrometry will confirm the molecular weight. X-ray crystallography, if a suitable crystal can be obtained, would provide unambiguous structural proof.
Experimental Protocols (Proposed)
Protocol 1: Pictet-Spengler Reaction
-
To a solution of the chosen β-arylethylamine (1.0 eq) in dichloromethane (0.2 M), add the aldehyde or ketone (1.1 eq).
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation
-
In a high-pressure autoclave, combine the tetrahydroisoquinoline intermediate (1.0 eq) and 5% Ruthenium on carbon (Ru/C) (10 mol%).
-
Add ethanol as the solvent (0.1 M).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 140 kg/cm ² and heat to 180 °C with vigorous stirring.
-
Maintain these conditions for 48-60 hours, monitoring the hydrogen uptake.
-
After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude decahydroisoquinoline.
-
Analyze the cis/trans isomer ratio by GC-MS or NMR. Purify by fractional distillation, crystallization, or column chromatography.
Protocol 3: 8a-Hydroxylation (via N-oxide rearrangement)
-
Dissolve the decahydroisoquinoline (1.0 eq) in dichloromethane (0.1 M) and cool to 0 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the formation of the N-oxide by TLC.
-
Upon complete formation of the N-oxide, cool the reaction mixture to -78 °C.
-
Slowly add trifluoroacetic anhydride (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Tree for 8a-Hydroxylation Step.
References
Technical Support Center: Synthesis of Decahydroisoquinolin-8a-ol
Welcome to the technical support center for the synthesis of Decahydroisoquinolin-8a-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves a multi-step process commencing with the construction of the isoquinoline core, followed by reduction and hydroxylation. A common approach begins with the Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate. This intermediate is then reduced to a tetrahydroisoquinoline, which undergoes further reduction to the fully saturated decahydroisoquinoline ring system. Finally, the hydroxyl group is introduced at the 8a-position, often through an oxidation reaction. The stereochemistry of the final product is a critical aspect that is influenced by the reaction conditions at each step.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges in this synthesis include:
-
Controlling Stereochemistry: The decahydroisoquinoline core has multiple stereocenters, leading to the potential formation of a complex mixture of diastereomers. The relative stereochemistry of the ring fusion and the orientation of the hydroxyl group at the 8a-position must be carefully controlled.
-
Side Reactions: Each step of the synthesis is prone to side reactions that can reduce the yield and complicate the purification of the desired product.
-
Purification: The separation of the desired stereoisomer from other isomers and byproducts can be challenging due to their similar physical and chemical properties.
Q3: Why is the Bischler-Napieralski reaction a critical step?
The Bischler-Napieralski reaction is a fundamental step in building the isoquinoline skeleton. It involves the intramolecular cyclization of a β-arylethylamide. The success of this reaction is highly dependent on the reaction conditions and the nature of the starting material. The efficiency of this step directly impacts the overall yield of the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Bischler-Napieralski reaction | - Incomplete reaction.- Formation of styrene byproduct via retro-Ritter reaction.[1] - Inappropriate dehydrating agent.[2][3] | - Increase reaction time or temperature.- Use a nitrile solvent to shift the equilibrium away from the retro-Ritter product.[1]- For electron-deficient aromatic rings, use a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[2] |
| Formation of multiple isomers during reduction | - Non-stereoselective reduction of the dihydroisoquinoline or tetrahydroisoquinoline intermediates.[4][5] - Use of achiral reducing agents. | - Employ stereoselective reducing agents or chiral catalysts for the hydrogenation steps.[4][5]- Optimize reaction conditions (temperature, pressure, catalyst) for catalytic hydrogenation to favor the desired diastereomer. |
| Incomplete reduction to decahydroisoquinoline | - Insufficient catalyst activity or loading.- Catalyst poisoning.[4] - Inadequate reaction time or hydrogen pressure. | - Increase the amount of catalyst (e.g., PtO₂, Rh/C).- Ensure the substrate and solvent are free of impurities that could poison the catalyst.- Increase the reaction time and/or hydrogen pressure. |
| Low yield or lack of selectivity in 8a-hydroxylation | - Use of a non-selective oxidizing agent.- Steric hindrance at the 8a-position. | - Employ a stereoselective oxidizing agent, such as a directed epoxidation followed by ring-opening.- Consider using a different synthetic route where the hydroxyl group is introduced earlier in the synthesis. |
| Presence of m-chlorobenzoic acid as an impurity | - This is a common byproduct when using meta-chloroperoxybenzoic acid (m-CPBA) for oxidation.[6][7][8] | - After the reaction, cool the mixture to precipitate the m-chlorobenzoic acid.- Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic impurity.[6] |
| Difficulty in separating stereoisomers | - Similar polarity of the diastereomers. | - Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.- Consider derivatization of the isomers to enhance their separation by chromatography. |
Experimental Protocols & Methodologies
A generalized experimental workflow for the synthesis of this compound is outlined below. Note that specific reagents, conditions, and purification methods will need to be optimized for your specific substrate and desired stereoisomer.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 5. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Workup [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Technical Support Center: Decahydroisoquinolin-8a-ol
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Decahydroisoquinolin-8a-ol?
Based on information for the parent compound, Decahydroisoquinoline, it is recommended to store this compound at 2-8°C and protected from light[1]. Improper storage may lead to degradation.
Q2: I observe a color change in my sample of this compound from colorless to yellow/brown. What could be the cause?
A color change often indicates degradation, potentially due to oxidation. Exposure to air (oxygen), light, or elevated temperatures can promote oxidative processes in amine-containing compounds. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: My analytical chromatogram (e.g., HPLC, GC) shows new peaks that were not present in the initial analysis. What are these impurities?
The appearance of new peaks suggests the formation of degradation products. Potential degradation pathways for a molecule like this compound could include oxidation of the amine, dehydration of the tertiary alcohol, or ring-opening reactions. To identify these impurities, techniques such as mass spectrometry (MS) coupled with chromatography are recommended.
Q4: I am seeing a decrease in the potency or activity of my this compound sample over time. How can I prevent this?
A loss of potency is a direct consequence of compound degradation. To mitigate this, strictly adhere to the recommended storage conditions (2-8°C, protected from light, under inert gas). For solutions, it is advisable to use freshly prepared samples for experiments and avoid long-term storage of solutions, unless their stability has been validated.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Solid Compound
| Symptom | Possible Cause | Troubleshooting Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to air, light, or moisture | 1. Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen). 2. Store at the recommended temperature of 2-8°C. 3. Ensure the container is tightly sealed to prevent moisture ingress. |
| Appearance of new peaks in chromatography of a freshly prepared solution | Gradual degradation of the solid stock | 1. Re-analyze the solid material to confirm its purity. 2. If degradation is confirmed, it is recommended to use a fresh batch of the compound. |
Issue 2: Instability in Solution
| Symptom | Possible Cause | Troubleshooting Action |
| Rapid appearance of degradants in prepared solutions | Unsuitable solvent, pH, or temperature | 1. Solvent Selection: Assess the stability in different solvents. Protic solvents may participate in degradation reactions. 2. pH Control: Buffer the solution to a pH where the compound is most stable. For amines, acidic pH is often preferred to form a more stable salt. 3. Temperature: Keep solutions on ice or at reduced temperatures during handling and use. |
| Precipitation of the compound from solution | Poor solubility or degradation to an insoluble product | 1. Confirm the solubility of the compound in the chosen solvent system. 2. If precipitation occurs over time, it may be a degradant. Analyze the precipitate and the supernatant separately. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under various stress conditions to illustrate how such data might be presented.
| Condition | Timepoint | Assay (%) of Initial | Appearance of Major Degradant 1 (%) | Appearance of Major Degradant 2 (%) |
| 40°C / 75% RH | 1 week | 95.2 | 2.8 | 1.5 |
| 2 weeks | 90.5 | 5.6 | 3.1 | |
| 4 weeks | 82.1 | 10.2 | 5.9 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.1 | 1.1 | 0.5 |
| Acidic (0.1 N HCl, 60°C) | 24 hours | 88.9 | 8.2 (Dehydration Product) | 2.1 |
| Basic (0.1 N NaOH, 60°C) | 24 hours | 92.4 | 4.5 (Oxidation Product) | 2.3 |
| Oxidative (3% H₂O₂, RT) | 24 hours | 75.3 | 15.8 (N-oxide) | 7.2 |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS) to determine the percentage of the parent compound remaining and to profile the degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Navigating Solubility Challenges of Decahydroisoquinolin-8a-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered during experiments with Decahydroisoquinolin-8a-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative exhibiting poor aqueous solubility?
Poor aqueous solubility is a common issue for many new chemical entities, with over 40% demonstrating this characteristic.[1][2] For decahydroisoquinoline derivatives, this can be attributed to their complex, often hydrophobic molecular scaffolds.[3] The arrangement of hydrophobic groups on the molecule can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate them.
Q2: What is the impact of poor solubility on my research?
Low solubility can significantly hinder drug development and experimental reliability. It can lead to:
-
Limited Bioavailability: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[1][4] Poor solubility is a primary reason for low and variable bioavailability.[5][6]
-
Inaccurate Assay Results: Inconsistent dissolution can lead to unreliable data in biological assays.
-
Formulation Difficulties: Developing suitable oral or parenteral dosage forms becomes challenging.[5][7]
Q3: What is the Biopharmaceutical Classification System (BCS) and how does it relate to my compound's solubility?
The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2] Compounds are classified into four categories:
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
This compound and its derivatives often fall into BCS Class II or IV, indicating that low solubility is a key obstacle to overcome.[3]
Q4: Can changing the pH of the solution improve the solubility of my this compound derivative?
Yes, pH adjustment can be a very effective technique for ionizable compounds.[8] Since decahydroisoquinoline contains a basic nitrogen atom, its solubility is expected to be pH-dependent. In acidic conditions, the nitrogen can be protonated, forming a more soluble salt. Therefore, using buffers to lower the pH of the aqueous medium can significantly enhance solubility.
Q5: Are there any risks associated with using solubility-enhancing techniques?
While techniques like using cyclodextrins can increase apparent solubility, they can sometimes decrease the permeability of the drug across biological membranes, which may not lead to the desired increase in overall absorption.[4] It is crucial to evaluate the impact of any solubility enhancement strategy on other key drug properties.
Troubleshooting Guide
Initial Solubility Assessment
Before attempting to improve solubility, it is crucial to quantify the baseline solubility of your this compound derivative in various relevant media.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
-
Preparation of Solutions: Prepare supersaturated solutions of the compound in different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO).
-
Equilibration: Stir the solutions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached for thermodynamic solubility. For kinetic solubility, a shorter time frame (e.g., 1-2 hours) can be used.
-
Sample Collection and Preparation: At various time points, withdraw aliquots of the suspension. Immediately filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Recording: Record the solubility data in a structured table.
Data Presentation: Solubility Profile of this compound Derivative
| Solvent/Medium | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| pH 2.0 Buffer | 25 | ||
| pH 4.5 Buffer | 25 | ||
| pH 6.8 Buffer | 25 | ||
| pH 7.4 Buffer | 25 | ||
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 |
Solubility Enhancement Strategies
If the initial assessment confirms poor solubility, the following troubleshooting strategies can be employed.
Problem: My compound has very low aqueous solubility across the physiological pH range.
Solution 1: Particle Size Reduction (Micronization)
-
Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][9] However, it's important to note that micronization does not increase the equilibrium solubility.[1][8]
-
Experimental Protocol:
-
Utilize milling techniques such as a jet mill or rotor-stator colloid mill to reduce the particle size of the solid compound.[8][9]
-
Characterize the particle size distribution before and after micronization using techniques like laser diffraction.
-
Re-evaluate the dissolution rate of the micronized powder.
-
Solution 2: Co-solvency
-
Principle: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[8]
-
Experimental Protocol:
-
Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., ethanol, propylene glycol, or PEG 400).
-
Determine the solubility of the this compound derivative in each co-solvent mixture using the solubility assessment protocol described above.
-
Plot solubility as a function of the co-solvent concentration to identify the optimal mixture.
-
Problem: My compound is an ionizable molecule with pH-dependent solubility, but a simple pH adjustment is not sufficient or feasible for my application.
Solution: Salt Formation
-
Principle: For basic compounds like decahydroisoquinoline derivatives, forming a salt with a suitable acid can dramatically improve aqueous solubility and dissolution rate.[6]
-
Experimental Protocol:
-
Select a pharmaceutically acceptable acid (e.g., hydrochloric acid, tartaric acid, citric acid).
-
React the free base of the this compound derivative with the selected acid in an appropriate solvent.
-
Isolate the resulting salt and characterize its solid-state properties (e.g., crystallinity, hygroscopicity).
-
Determine the aqueous solubility of the salt form and compare it to the free base.
-
Problem: My compound is highly crystalline and has a high melting point, contributing to its poor solubility.
Solution: Solid Dispersion
-
Principle: Dispersing the drug in an amorphous form within a hydrophilic carrier matrix at a molecular level can enhance solubility and dissolution.[10]
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve both the this compound derivative and a hydrophilic carrier (e.g., povidone, copovidone, or a polyethylene glycol) in a common volatile solvent.
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Grind the resulting solid dispersion to a fine powder.
-
Characterize the solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Measure the dissolution rate of the solid dispersion and compare it to the pure crystalline drug.
-
Visualizations
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pharmtech.com [pharmtech.com]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Decahydroisoquinolin-8a-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Decahydroisoquinolin-8a-ol and related hydroxylated decahydroisoquinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Q1: My this compound is not crystallizing from solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue that can be addressed by several methods. First, ensure your solution is supersaturated. If very few or no crystals form, there may be too much solvent. You can try to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.[1]
If concentration does not induce crystallization, you can try the following techniques:
-
Seeding: Introduce a small, pure crystal of this compound to the solution. This seed crystal will provide a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can serve as nucleation sites.[1]
-
Solvent Change: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but not when cold.[1] You may need to experiment with different solvents or solvent mixtures.
Q2: The compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of thesolvent, or if the solution is too concentrated or cooled too quickly. To address this:
-
Add more solvent: Re-heat the solution and add a small amount of additional solvent to decrease the saturation level. Then, allow it to cool more slowly.
-
Lower the crystallization temperature: Try cooling the solution to a lower temperature, potentially using an ice bath or refrigerator, to encourage solidification.
-
Change the solvent system: Use a solvent with a lower boiling point or a solvent mixture to alter the solubility properties.
Q3: The crystals that formed are very small, like a powder, or are forming too quickly. How can I grow larger crystals?
A3: Rapid crystallization often traps impurities and results in small crystals. To promote the growth of larger, purer crystals, you need to slow down the crystallization process.
-
Slower Cooling: Allow the solution to cool to room temperature slowly on a benchtop, insulated with paper towels, before transferring it to a colder environment like an ice bath.[2]
-
Reduce Supersaturation: Add a slight excess of the hot solvent to the dissolved compound. This will decrease the degree of supersaturation upon cooling, leading to a slower and more controlled crystal growth.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: The ideal solvent for crystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For heterocyclic amines, common solvents to try include ethyl acetate, acetonitrile, and ethanol.[4] It is often necessary to perform small-scale solubility tests to determine the optimal solvent or solvent mixture. A solvent pair, such as ethanol/water or methanol/diethyl ether, can also be effective.[3][5]
Q2: How can I remove colored impurities during crystallization?
A2: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of your desired compound. After a brief heating period with the charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
Q3: My crystallized product is still impure. What can I do?
A3: If the initial crystallization does not yield a product of sufficient purity, a second recrystallization step is often necessary. Ensure that the crystals are properly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities.[6] Also, consider that the presence of isomers (cis- and trans-) of decahydroisoquinoline can complicate purification, and multiple recrystallizations or other purification techniques like chromatography may be required.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table provides representative solubility data for a hypothetical hydroxylated decahydroisoquinoline derivative in common organic solvents to illustrate how such data can be structured.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 80°C ( g/100 mL) | Comments |
| Hexane | < 0.1 | 0.5 | Poor solvent. |
| Toluene | 1.2 | 15.8 | Potential for crystallization. |
| Ethyl Acetate | 5.5 | 45.2 | Good potential for crystallization. |
| Acetone | 25.8 | 70.1 | High solubility at room temperature. |
| Ethanol | 30.1 | 85.6 | High solubility at room temperature. |
| Water | 2.1 | 8.9 | Low solubility. |
Experimental Protocols
General Protocol for the Crystallization of this compound:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the flask until the solid is completely dissolved. Add a slight excess of the solvent to prevent premature crystallization.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture and heat it again for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.[6]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
References
"optimization of Decahydroisoquinolin-8a-ol reaction conditions"
Technical Support Center: Chiral Separation of Decahydroisoquinolin-8a-ol Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the chiral separation of Decahydroisoquinolin-8a-ol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a chiral separation method for this compound isomers?
A1: The initial steps involve gathering information about the analyte's physicochemical properties (e.g., pKa, solubility, UV absorbance). Subsequently, a screening process is conducted using a variety of chiral stationary phases (CSPs) with different chiral selectors under various mobile phase conditions, such as normal-phase, reversed-phase, and polar organic modes.
Q2: How do I choose the appropriate chiral stationary phase (CSP) for the separation of this compound isomers?
A2: The selection of a suitable CSP is crucial for successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability. If those are not effective, other options include Pirkle-type, macrocyclic glycopeptide, or cyclodextrin-based CSPs. The choice can be guided by the functional groups present in the this compound molecule.
Q3: What are the common mobile phases used for chiral HPLC separation?
A3: For normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) are typically used. In reversed-phase mode, aqueous buffers are combined with organic modifiers like acetonitrile or methanol. Polar organic mode utilizes mixtures of polar organic solvents.
Q4: Can capillary electrophoresis (CE) be used for the chiral separation of this compound isomers?
A4: Yes, capillary electrophoresis is a powerful technique for chiral separations.[1][2] It often employs a chiral selector added to the background electrolyte, such as cyclodextrins, which can form transient diastereomeric complexes with the enantiomers, leading to different migration times.[3][4]
Troubleshooting Guide
Q1: I am not seeing any separation of the enantiomers. What should I do?
A1:
-
Verify System Suitability: Ensure your HPLC or CE system is functioning correctly with a known chiral standard.
-
Screen Different CSPs: The initial CSP may not be suitable. It is recommended to screen a range of CSPs with different chiral selectors.
-
Change Mobile Phase Composition: Systematically alter the ratio of the mobile phase components. In normal-phase, vary the alcohol percentage. In reversed-phase, adjust the organic modifier concentration and the pH of the aqueous buffer.
-
Use Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact chiral recognition.
-
Lower the Temperature: Operating the column at a lower temperature can sometimes enhance chiral recognition and improve resolution.
Q2: The resolution between the two enantiomer peaks is poor (Rs < 1.5). How can I improve it?
A2:
-
Optimize Mobile Phase: Fine-tune the mobile phase composition. Small changes can have a large effect on selectivity.
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will lengthen the run time.
-
Change the Alcohol Modifier: In normal-phase, switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.
-
Adjust Temperature: Experiment with different column temperatures. Both increases and decreases in temperature can affect resolution, depending on the separation mechanism.
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3:
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between the basic nitrogen in this compound and residual silanols on the silica support of the CSP.
-
Use Mobile Phase Additives: Adding a small amount of a basic competitor, like diethylamine (DEA), to the mobile phase in normal-phase mode can mitigate these interactions. For reversed-phase, adjusting the pH or using an appropriate buffer can help.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Degradation: The column may be degrading. Try flushing the column according to the manufacturer's instructions or consider replacing it if it has been used extensively.
Experimental Protocols
Hypothetical HPLC Method for Chiral Separation of this compound Isomers
This protocol is a starting point and may require optimization.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Stationary Phase: A polysaccharide-based CSP, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase to a concentration of 1 mg/mL.
Quantitative Data Summary
The following table presents hypothetical data from a successful chiral separation of this compound isomers using the protocol described above.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Peak Width (W) | 0.4 min | 0.5 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Selectivity (α) | \multicolumn{2}{ | c |
| Enantiomeric Excess (% ee) | \multicolumn{2}{ | c |
Experimental Workflow
Caption: Workflow for developing a chiral separation method.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Decahydroisoquinolin-8a-ol
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when working with Decahydroisoquinolin-8a-ol?
A1: Standard laboratory PPE should be worn at all times. This includes:
-
Safety glasses or goggles
-
A flame-retardant laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Q2: How should I store this compound?
A2: Based on general practices for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Q3: What should I do in case of a spill?
A3: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Ensure adequate ventilation.
Q4: How should I dispose of this compound waste?
A4: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction or decomposition | Contamination with incompatible materials (e.g., strong oxidizing agents). | Ensure all glassware is clean and dry. Avoid contact with incompatible substances. Store the compound in a dedicated, properly labeled container. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Store the compound in a tightly sealed container in a cool, dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to air or moisture is suspected. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult literature for appropriate solvents for similar isoquinoline derivatives. Consider gentle heating or sonication to aid dissolution, if the compound's stability at elevated temperatures is known. |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Before handling, ensure you are wearing the appropriate personal protective equipment (safety glasses, lab coat, and gloves).
-
Conduct all handling of solid this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Use a clean, dry spatula and weigh boat for transferring and weighing the compound.
-
Promptly clean any spills on the balance or surrounding area.
-
After handling, wash hands thoroughly with soap and water.
Protocol 2: Preparation of a Stock Solution
-
Calculate the required mass of this compound to achieve the desired concentration and volume.
-
Weigh the compound in a chemical fume hood and transfer it to a volumetric flask.
-
Add a small amount of the desired solvent to the flask and swirl to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
Logical Workflow for Handling a New Chemical
Caption: Workflow for safe handling of a new chemical compound.
Validation & Comparative
Navigating the Stereochemical Landscape of Decahydroisoquinolin-8a-ol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount to unlocking the full therapeutic potential of a molecule. This guide offers a comparative analysis of the stereoisomers of Decahydroisoquinolin-8a-ol, a saturated heterocyclic scaffold with significant potential in medicinal chemistry. While direct comparative experimental data for all stereoisomers of this specific molecule is not extensively available in current literature, this guide provides a framework for their analysis based on established principles of stereochemistry and data from closely related analogs.
Decahydroisoquinoline derivatives have garnered considerable attention for their diverse pharmacological activities, including their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and their potential cardiovascular effects. The rigid, three-dimensional structure of the decahydroisoquinoline nucleus imparts specific spatial arrangements to its substituents, making stereochemistry a critical determinant of biological activity. It is well-established that different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This comparative guide will delve into the structural differences between the cis and trans diastereomers of this compound and their respective enantiomers. We will explore potential differences in their physicochemical properties, spectroscopic signatures, and expected biological activities based on data from analogous compounds. Furthermore, this guide provides detailed, exemplary experimental protocols for the stereoselective synthesis, separation, and characterization of these isomers, offering a practical roadmap for researchers in this field.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The spatial arrangement of the fused ring system in this compound stereoisomers is expected to influence their physical and chemical properties. The trans isomers are generally more thermodynamically stable due to the equatorial positioning of the substituents, which minimizes steric strain. This difference in stability can translate to variations in properties such as melting point, boiling point, and solubility.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for distinguishing between these stereoisomers. The coupling constants of the bridgehead protons in ¹H NMR, for instance, can provide definitive information about the cis or trans ring fusion.
Table 1: Predicted Comparative Physicochemical and Spectroscopic Data of this compound Stereoisomers
| Property | Predicted Value for cis-Decahydroisoquinolin-8a-ol | Predicted Value for trans-Decahydroisoquinolin-8a-ol |
| Melting Point | Lower | Higher |
| Boiling Point | Lower | Higher |
| Solubility | Potentially higher in polar solvents | Potentially lower in polar solvents |
| ¹H NMR (Bridgehead H-H Coupling Constant) | ~5-7 Hz | ~10-12 Hz |
| ¹³C NMR (Chemical Shifts) | Distinct shifts for ring carbons due to steric differences | Distinct shifts for ring carbons due to steric differences |
Stereochemistry and Biological Activity: An Anticipated Relationship
Based on studies of related decahydroisoquinoline derivatives, the stereochemistry at the ring junction and the position of the hydroxyl group are expected to be critical for biological activity. For instance, in 8-substituted 2-methyldecahydroisoquinolines, compounds with a trans ring-juncture generally exhibit superior potency in certain biological assays. This suggests that the overall shape of the molecule and the spatial orientation of the 8a-hydroxyl group play a crucial role in molecular recognition and binding to biological targets.
Table 2: Hypothetical Biological Activity Profile of this compound Stereoisomers
| Biological Target | Predicted Activity of cis-Isomers | Predicted Activity of trans-Isomers |
| NMDA Receptor Binding | Moderate Affinity | Higher Affinity |
| Dopamine Receptor Binding | Lower Affinity | Moderate Affinity |
| Cardiovascular Effects | Moderate | Potentially more potent |
Experimental Protocols
To facilitate further research, this section provides detailed, representative experimental protocols for the synthesis, separation, and characterization of this compound stereoisomers.
Protocol 1: Stereoselective Synthesis of cis- and trans-Decahydroisoquinolin-8a-ol
Objective: To synthesize a mixture of cis- and trans-Decahydroisoquinolin-8a-ol stereoisomers via catalytic hydrogenation of isoquinoline followed by oxidation and reduction steps.
Materials: Isoquinoline, Platinum(IV) oxide (Adam's catalyst), Hydrogen gas, m-Chloroperoxybenzoic acid (m-CPBA), Lithium aluminum hydride (LAH), Diethyl ether, Dichloromethane, Sodium bicarbonate, Magnesium sulfate, Hydrochloric acid, Sodium hydroxide.
Procedure:
-
Hydrogenation of Isoquinoline: Dissolve isoquinoline in glacial acetic acid and add a catalytic amount of PtO₂. Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ at room temperature for 24 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure. Basify the residue with 2M NaOH and extract with diethyl ether. Dry the organic layer over MgSO₄ and concentrate to yield decahydroisoquinoline.
-
N-Oxidation: Dissolve the decahydroisoquinoline mixture in dichloromethane and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, and concentrate to obtain the N-oxide.
-
Meisenheimer Rearrangement: Heat the N-oxide intermediate in a suitable solvent (e.g., toluene) to induce a[1][2]-rearrangement, which after reduction will yield the 8a-hydroxy derivative.
-
Reduction: Carefully add the rearranged product to a suspension of LAH in dry diethyl ether at 0 °C. Stir the mixture at room temperature for 4 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain a mixture of this compound stereoisomers.
-
Separation: The diastereomers can be separated using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Spectroscopic Characterization
Objective: To characterize and differentiate the isolated stereoisomers using NMR spectroscopy.
Procedure:
-
Dissolve a small amount of each isolated isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra for each isomer.
-
Analyze the spectra to determine the stereochemistry. Pay close attention to the coupling constants between the bridgehead protons (H-4a and H-8a) in the ¹H NMR spectrum to assign the cis or trans configuration.
Visualizing the Framework
To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic and analytical workflow for this compound stereoisomers.
References
Validating the Structure of Decahydroisoquinolin-8a-ol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust structural elucidation of novel chemical entities is a cornerstone of safe and effective drug development. Decahydroisoquinolin-8a-ol, a saturated bicyclic amino alcohol, presents a stereochemically complex scaffold that requires a multi-faceted analytical approach for unambiguous structural validation. This guide provides a comparative overview of key analytical techniques, complete with expected data and detailed experimental protocols, to aid researchers in confirming the synthesis and stereochemistry of this and structurally related compounds.
Methodologies for Structural Validation
The definitive structural confirmation of this compound necessitates the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information regarding the molecule's connectivity, molecular weight, and three-dimensional arrangement.
Workflow for Structural Validation
The logical flow for validating the structure of a synthesized compound like this compound is outlined below. It begins with confirming the molecular weight and elemental composition, followed by detailed analysis of the chemical environment of each atom, and culminates in the definitive determination of its three-dimensional structure.
Caption: Logical workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.
Experimental Protocol:
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O, 0.5-0.7 mL) and transferred to an NMR tube. Spectra are acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR: Provides information on the chemical environment and number of different types of protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
Expected NMR Data for a this compound Analog
The following table presents representative ¹H and ¹³C NMR data for a hydroxylated decahydroisoquinoline derivative, which serves as a model for what to expect for this compound.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C1 | 45.2 | 2.85 - 2.95 | m |
| C3 | 48.1 | 2.60 - 2.70 | m |
| C4 | 28.5 | 1.50 - 1.65 | m |
| C4a | 35.8 | 1.80 - 1.90 | m |
| C5 | 25.4 | 1.40 - 1.55 | m |
| C6 | 30.1 | 1.60 - 1.75 | m |
| C7 | 26.3 | 1.45 - 1.60 | m |
| C8 | 32.7 | 1.70 - 1.85 | m |
| C8a | 70.5 | - | s |
| OH | - | 3.50 (variable) | br s |
Note: Chemical shifts are approximate and can vary depending on the specific stereoisomer, solvent, and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol:
A dilute solution of the sample (e.g., 10-100 µM in methanol or acetonitrile with 0.1% formic acid) is infused into the ESI source of a mass spectrometer. A full scan spectrum is acquired to determine the molecular weight, followed by tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation.
Expected Mass Spectrometry Data:
| Ion | m/z (calculated for C₉H₁₇NO) | m/z (expected) | Description |
| [M+H]⁺ | 156.1383 | 156.1 | Protonated molecular ion |
| [M+H-H₂O]⁺ | 138.1277 | 138.1 | Loss of water from the hydroxyl group |
Fragmentation Pathway: The primary fragmentation pathway for cyclic amino alcohols in ESI-MS/MS is the loss of water, followed by cleavage of the carbocyclic ring.
Caption: Primary fragmentation pathway of this compound in ESI-MS/MS.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural proof. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously establishing stereochemistry and conformation.
Experimental Protocol:
A high-quality single crystal of the compound is grown, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
Comparison of Crystallographic Systems:
The suitability of a crystal for X-ray diffraction is independent of its crystal system. However, different crystal systems have distinct symmetry elements.
| Crystal System | Key Symmetry Elements |
| Monoclinic | One 2-fold rotation axis or one mirror plane |
| Orthorhombic | Three mutually perpendicular 2-fold rotation axes or mirror planes |
| Triclinic | Only inversion center may be present |
Note: The ability to obtain a high-quality crystal is the primary limiting factor for this technique.
By employing these complementary analytical techniques, researchers can confidently validate the structure of this compound and other complex synthetic molecules, ensuring the integrity of their chemical research and the solid foundation of subsequent drug development efforts.
Comparative Analysis of the Biological Activities of Decahydroisoquinolin-8a-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The decahydroisoquinoline scaffold is a key pharmacophore in the development of novel therapeutic agents due to its rigid bicyclic structure and stereochemical complexity. This guide provides a comparative analysis of the biological activities of various derivatives of Decahydroisoquinolin-8a-ol, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to design and synthesize new compounds with enhanced potency and selectivity.
Antifungal Activity
A notable area of investigation for decahydroisoquinoline derivatives has been their potential as antifungal agents. Several studies have explored the structure-activity relationships (SAR) of N-alkylated decahydroisoquinoline analogs, revealing significant activity against various fungal pathogens.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various N-alkyl decahydroisoquinoline derivatives against different fungal species. The data highlights the influence of the N-alkyl chain length on antifungal potency.
| Compound ID | N-Alkyl Chain Length | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida krusei MIC (µg/mL) | Reference |
| 1 | C8 | >100 | >100 | >100 | [1] |
| 2 | C9 | 50 | 25 | 50 | [1] |
| 3 | C10 | 10 | 5 | 10 | [1] |
| 4 | C11 | 5 | 2.5 | 5 | [1] |
| 5 | C12 | 10 | 5 | 10 | [1] |
| 6 | C13 | 25 | 10 | 25 | [1] |
| 7 | C14 | 50 | 25 | 50 | [1] |
Key Findings:
-
Optimal antifungal activity is observed with an N-undecyl (C11) substituent.[1]
-
Both shorter and longer alkyl chains lead to a decrease in potency.[1]
-
Candida glabrata appears to be the most susceptible species to these derivatives.[1]
Experimental Protocol: Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using a microbroth dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Neurological Activity
Decahydroisoquinoline derivatives have also been investigated for their potential to modulate the activity of receptors in the central nervous system, particularly as antagonists of the AMPA receptor, a key player in excitatory neurotransmission.
Quantitative Comparison of AMPA Receptor Antagonism
The following data is hypothetical due to the inability to access full-text articles with specific quantitative values. The table structure is provided as a template for how such data would be presented.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) vs. AMPA Receptor |
| Hypothetical 8 | H | COOH | 500 |
| Hypothetical 9 | CH2-Tetrazole | COOH | 50 |
| Hypothetical 10 | CH2CH2-Tetrazole | COOH | 10 |
Structure-Activity Relationship Insights (Hypothetical):
-
The presence and nature of a substituent at the C-6 position significantly influence antagonist potency.
-
An acidic bioisostere, such as a tetrazole, separated from the decahydroisoquinoline core by a two-carbon linker, appears to be optimal for high-affinity binding.
Experimental Protocol: Radioligand Binding Assay
The affinity of the compounds for the AMPA receptor is typically determined using a radioligand binding assay with a known high-affinity radiolabeled antagonist, such as [3H]CNQX.
General Workflow of a Radioligand Binding Assay
References
Decahydroisoquinolin-8a-ol: A Comparative Guide to In Vitro and In Vivo Research methodologies
Initial database searches indicate a likely structural isomer, Decahydroisoquinolin-4a-ol, for which basic chemical data is available. However, biological activity data for this isomer is also lacking. This guide will, therefore, serve as a foundational resource for researchers, scientists, and drug development professionals interested in initiating studies on this and related compounds.
Physicochemical Properties of Decahydroisoquinolin-4a-ol
While data for the specific 8a-ol isomer is unavailable, the following table summarizes the known physicochemical properties of the related compound, Decahydroisoquinolin-4a-ol, sourced from the PubChem database. These properties are crucial for designing both in vitro and in vivo experiments, as they influence factors such as solubility, bioavailability, and potential for crossing biological membranes.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem |
| Molecular Weight | 155.24 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
In Vitro vs. In Vivo Studies: A Comparative Overview
In vitro and in vivo studies represent two fundamental and complementary stages in the drug discovery and development pipeline. In vitro ("in glass") studies are performed in a controlled environment outside of a living organism, such as in test tubes or petri dishes, and typically involve the use of isolated cells or molecules.[1][2][3][4][5] In contrast, in vivo ("within the living") studies are conducted within a whole, living organism, such as animal models.[1][2][3][4][5]
The following table summarizes the key differences and applications of these two approaches in the context of studying a novel compound like Decahydroisoquinolin-8a-ol.
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, artificial (e.g., cell culture) | Complex, physiological (e.g., rodent model) |
| Objective | Isolate and study specific biological or biochemical effects (e.g., enzyme inhibition, cytotoxicity, receptor binding) | Evaluate the overall effects on a whole organism (e.g., efficacy, toxicity, pharmacokinetics) |
| Throughput | High-throughput screening is often possible | Low-throughput, time-consuming, and resource-intensive |
| Cost | Generally less expensive | Significantly more expensive |
| Ethical Considerations | Fewer ethical concerns | Significant ethical considerations and regulatory oversight |
| Data Generated | Mechanistic insights, potency (e.g., IC₅₀, EC₅₀) | Systemic effects, therapeutic index, pharmacokinetics (ADME), and pharmacodynamics |
Experimental Data from Related Decahydroisoquinoline Derivatives
While direct data for this compound is absent, studies on its derivatives provide valuable insights into the potential biological activities of this chemical scaffold. The following table summarizes findings from such studies.
| Compound Class | Study Type | Key Findings |
| Lepadins E and H | In vitro | Exhibit significant cytotoxicity, promote p53 expression, increase ROS production, and induce ferroptosis in cancer cell lines. |
| Lepadins E and H | In vivo | Lepadins H confirms antitumor efficacy with negligible toxicity to normal organs in animal models. |
| Kainate Receptor Antagonists (e.g., LY293558) | In vivo | Reduce the incidence of acute morphine dependence without affecting its analgesic effects in mice. |
Experimental Protocols
To guide future research on this compound, the following sections provide detailed, generalized methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Methodology:
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Anti-Inflammatory Study: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.
Objective: To evaluate the potential anti-inflammatory effects of this compound in a rodent model of acute inflammation.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and free access to food and water).
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed effects.
Visualizing Potential Mechanisms and Workflows
Potential Signaling Pathway: Kainate Receptor Modulation
Given that some decahydroisoquinoline derivatives act as kainate receptor antagonists, a potential mechanism of action for this compound could involve the modulation of this excitatory neurotransmitter pathway.[8][9][10][11] Kainate receptors are ionotropic receptors that, when activated by glutamate, allow the influx of Na⁺ and Ca²⁺ ions, leading to neuronal depolarization.
Caption: Potential modulation of kainate receptor signaling by this compound.
Drug Discovery and Development Workflow
The investigation of a new chemical entity like this compound follows a structured workflow that integrates both in vitro and in vivo studies.
Caption: The iterative roles of in vitro and in vivo studies in drug development.
References
- 1. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 2. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 3. liveonbiolabs.com [liveonbiolabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. In Vivo vs In Vitro: Definition, Pros and Cons | Technology Networks [technologynetworks.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kainate receptor - Wikipedia [en.wikipedia.org]
- 11. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
Spectroscopic Journey: A Comparative Analysis of Decahydroisoquinolin-8a-ol and Its Precursors
A detailed examination of the spectroscopic transformations from the aromatic isoquinoline core to the saturated decahydroisoquinolin-8a-ol scaffold provides valuable insights for researchers in drug discovery and organic synthesis. This guide outlines the characteristic spectral shifts observed during the synthesis, offering a predictive tool for reaction monitoring and structural elucidation.
The synthesis of this compound, a saturated heterocyclic compound, typically proceeds through the reduction of an aromatic isoquinoline precursor. While a direct, one-step synthesis of this compound is not readily found in the literature, a plausible and commonly employed synthetic strategy involves the initial preparation of an appropriate isoquinoline derivative followed by catalytic hydrogenation. This process induces significant changes in the molecule's electronic and structural environment, which are directly reflected in its spectroscopic signatures.
This guide will focus on a comparative analysis of the spectroscopic data for the parent aromatic precursor, isoquinoline , its hydroxylated intermediate, 8-hydroxyisoquinoline , and the final saturated product, decahydroisoquinoline , as a proxy for this compound, for which specific data is scarce. The comparison will encompass Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Synthesis Pathway and Spectroscopic Comparison
The logical synthetic route to this compound involves two key transformations: the introduction of a hydroxyl group at the 8a position (bridgehead carbon) of the isoquinoline ring system, followed by the complete saturation of the aromatic rings. A likely precursor for this transformation is an 8-substituted isoquinoline, such as 8-hydroxyisoquinoline, which can then undergo catalytic hydrogenation.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of isoquinoline, 8-hydroxyisoquinoline, and decahydroisoquinoline. These data highlight the characteristic changes that occur as the aromatic system is progressively saturated.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | Aliphatic Protons | Other |
| Isoquinoline | 7.5-8.5 (m, 6H) | - | 9.2 (s, 1H, H-1) |
| 8-Hydroxyisoquinoline | 7.0-8.2 (m, 5H) | - | ~9.0 (s, 1H, H-1), ~5.0 (br s, 1H, -OH) |
| Decahydroisoquinoline | - | 1.0-3.0 (m, 17H) | - |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | Aromatic Carbons | Aliphatic Carbons |
| Isoquinoline | 120-155 | - |
| 8-Hydroxyisoquinoline | 110-150 | - |
| Decahydroisoquinoline | - | 25-60 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C=C, C=N (Aromatic) | C-H (Aliphatic) | O-H |
| Isoquinoline | ~3050 | 1500-1650 | - | - |
| 8-Hydroxyisoquinoline | ~3050 | 1500-1650 | - | 3200-3600 (broad) |
| Decahydroisoquinoline | - | - | 2800-3000 | - (if hydroxylated, 3200-3600 broad) |
Table 4: Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Isoquinoline | 129 | 102, 77 |
| 8-Hydroxyisoquinoline | 145 | 117, 89 |
| Decahydroisoquinoline | 139 | 110, 96, 82, 67 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or in a suitable solvent.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. The fragmentation patterns provide valuable information about the molecular structure.
Discussion of Spectroscopic Transitions
The transition from the aromatic isoquinoline to the saturated decahydroisoquinoline ring system results in predictable and significant changes in the spectroscopic data.
-
NMR Spectroscopy: The most dramatic change is observed in the ¹H NMR spectrum, where the sharp signals in the aromatic region (7-9 ppm) for isoquinoline are replaced by a complex series of overlapping multiplets in the aliphatic region (1-3 ppm) for decahydroisoquinoline. The appearance of a broad singlet for the hydroxyl proton in 8-hydroxyisoquinoline is also a key diagnostic feature. In the ¹³C NMR, the signals for the sp² hybridized aromatic carbons (120-155 ppm) are shifted upfield to the sp³ hybridized aliphatic carbon region (25-60 ppm) upon hydrogenation.
-
IR Spectroscopy: The IR spectrum of isoquinoline is characterized by sharp C-H stretching vibrations of the aromatic ring at ~3050 cm⁻¹ and strong C=C and C=N stretching bands in the 1500-1650 cm⁻¹ region. Upon hydrogenation to decahydroisoquinoline, these bands disappear and are replaced by strong C-H stretching bands of the aliphatic CH₂ and CH groups in the 2800-3000 cm⁻¹ range. The presence of a hydroxyl group in 8-hydroxyisoquinoline and subsequently in this compound is readily identified by a broad O-H stretching band in the 3200-3600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum is a direct indicator of the molecular weight and, therefore, the progress of the reaction. The fragmentation patterns also differ significantly. Aromatic systems like isoquinoline tend to produce stable, resonance-stabilized fragments, while saturated systems like decahydroisoquinoline undergo fragmentation through pathways involving the loss of small alkyl or amino fragments.
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic confirmation.
By understanding these characteristic spectroscopic shifts, researchers can effectively monitor the progress of the synthesis of this compound and confidently confirm the structure of the final product and its intermediates. This comparative approach provides a robust framework for the characterization of complex saturated heterocyclic molecules.
Comparative Analysis of Decahydroisoquinoline Derivatives as Ionotropic Glutamate Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the cross-reactivity and selectivity of decahydroisoquinoline-based compounds targeting NMDA and AMPA receptors.
Introduction: The decahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of antagonists for ionotropic glutamate receptors (iGluRs). These receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are crucial for fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a variety of neurological disorders, making iGluR antagonists promising therapeutic agents.
This guide provides a comparative analysis of the cross-reactivity of decahydroisoquinoline derivatives, with a focus on their selectivity for NMDA and AMPA receptors. Due to the limited publicly available data on the specific compound Decahydroisoquinolin-8a-ol, this guide will focus on the broader class of 6-substituted decahydroisoquinoline-3-carboxylic acids, for which extensive structure-activity relationship (SAR) and cross-reactivity data have been published. We will compare these compounds with other well-characterized, structurally distinct iGluR antagonists to provide a comprehensive overview of their relative performance.
Comparative Cross-Reactivity Data
The following tables summarize the in vitro binding affinities and functional antagonist potencies of representative decahydroisoquinoline derivatives and other notable NMDA and AMPA receptor antagonists. The data highlights the selectivity of these compounds for their primary target and their cross-reactivity with other iGluRs.
Table 1: NMDA Receptor Antagonists - Binding Affinity and Functional Potency
| Compound | Scaffold | Primary Target | [3H]CGS19755 Binding IC50 (nM) | NMDA-induced Depolarization IC50 (µM) |
| Decahydroisoquinoline Analog 1 (31a) | Decahydroisoquinoline | NMDA | 55 ± 14[1] | 0.15 ± 0.01[1] |
| Decahydroisoquinoline Analog 2 (32a) | Decahydroisoquinoline | NMDA | 856 ± 136[1] | 1.39 ± 0.29[1] |
| LY233053 | Piperidine | NMDA | 7[2] | Not Reported |
Data for Decahydroisoquinoline Analogs 1 and 2 are from studies on 6-substituted decahydroisoquinoline-3-carboxylic acids and represent potent examples from this class.[1]
Table 2: AMPA Receptor Antagonists - Binding Affinity and Functional Potency
| Compound | Scaffold | Primary Target | [3H]AMPA Binding IC50 (nM) | AMPA-induced Current IC50 (nM) |
| CP-465,022 | Quinazolin-4-one | AMPA | Not Reported | 25[3] |
Table 3: Cross-Reactivity Profile of Selected Antagonists
| Compound | Primary Target | [3H]AMPA Binding | [3H]Kainic Acid Binding | Notes |
| Decahydroisoquinoline Analog 1 (31a) | NMDA | Inactive | Inactive | Highly selective for NMDA receptors.[1] |
| LY233053 | NMDA | No affinity at 10 µM | No affinity at 10 µM | Demonstrates high selectivity for the NMDA receptor.[2] |
| CP-465,022 | AMPA | - | Selective over kainate and NMDA receptors.[3] | A selective, noncompetitive AMPA receptor antagonist.[3] |
Experimental Protocols
The data presented in this guide are derived from standard and well-validated pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[4][5]
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radiolabeled ligand to its receptor (IC50).
General Protocol:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat cortical tissue. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[6]
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.[4]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are then determined by non-linear regression analysis of the competition binding data.
In Vitro Cortical Wedge/Slice Preparation
This functional assay assesses the ability of a compound to antagonize the depolarizing effects of an agonist on neurons in a more intact tissue preparation.
Objective: To measure the potency of an antagonist in inhibiting agonist-induced neuronal depolarization.
Protocol:
-
Slice Preparation: Coronal slices of the cerebral cortex are prepared from rodents.[7]
-
Recording: The slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid. A recording electrode is placed in the cortical tissue to measure field potentials.
-
Agonist Application: A baseline response is established, and then a specific agonist (e.g., NMDA, AMPA, or kainate) is added to the superfusion medium to induce a stable depolarization.
-
Antagonist Application: The test compound is then added to the superfusion medium at various concentrations, and the degree of inhibition of the agonist-induced depolarization is measured.
-
Data Analysis: The concentration of the antagonist that produces a 50% reduction in the agonist-induced response (IC50) is determined.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for screening and profiling the cross-reactivity of iGluR antagonists.
Glutamate Receptor Signaling and Antagonist Intervention
Caption: Antagonists block glutamate binding, preventing excitotoxicity.
References
- 1. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 233053 | CAS 125546-04-5 | LY233053 | Tocris Bioscience [tocris.com]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a glutamate receptor antagonist (GYKI 52466) on 4-aminopyridine-induced seizure activity developed in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Decahydroisoquinoline Derivatives Against Known NMDA Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of decahydroisoquinoline derivatives, a promising class of compounds with potential activity as N-methyl-D-aspartate (NMDA) receptor antagonists, against established standards in the field. The data presented here is intended to serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic agents for neurological disorders. While specific data for Decahydroisoquinolin-8a-ol is not publicly available, this guide leverages data from structurally related decahydroisoquinoline derivatives to provide a relevant benchmark.
Introduction to Decahydroisoquinolines and NMDA Receptor Antagonism
The decahydroisoquinoline scaffold is a key structural motif found in a variety of biologically active compounds. Recent research has highlighted the potential of certain decahydroisoquinoline derivatives as potent and selective antagonists of the NMDA receptor.[1] Overactivation of NMDA receptors is implicated in a range of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases, making NMDA receptor antagonists a significant area of therapeutic interest.[2][3] This guide focuses on comparing the performance of representative decahydroisoquinoline compounds to well-characterized NMDA receptor antagonists such as Ketamine, Memantine, and Phencyclidine (PCP).
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the in vitro and in vivo activity of representative decahydroisoquinoline derivatives and known standard NMDA receptor antagonists. This data is compiled from various preclinical studies and provides a basis for comparative evaluation.
| Compound Class | Specific Compound | In Vitro Assay | IC50 / Ki (nM) | In Vivo Assay | Minimum Effective Dose / Notes |
| Decahydroisoquinoline Derivatives | Compound 31a | [3H]CGS19755 Binding | 55 ± 14 | NMDA-induced lethality in mice | 1.25 mg/kg (i.p.) |
| NMDA Antagonism (Cortical Wedge) | 150 ± 10 | ||||
| Compound 32a | [3H]CGS19755 Binding | 856 ± 136 | NMDA-induced lethality in mice | 2.5 mg/kg (i.p.) | |
| NMDA Antagonism (Cortical Wedge) | 1390 ± 290 | ||||
| Known Standards | Ketamine | [3H]MK-801 Binding | ~300-700 | Anesthetic/Analgesic Models | Varies by model and route of administration |
| Memantine | [3H]MK-801 Binding | ~500-2000 | Neuroprotection Models | Varies by model and route of administration | |
| Phencyclidine (PCP) | [3H]MK-801 Binding | 59 | Behavioral Models | Varies by model and route of administration |
Note: The data for decahydroisoquinoline derivatives is based on published results for 6-substituted decahydroisoquinoline-3-carboxylic acids, which are structurally related to this compound.[1] IC50 and Ki values represent the concentration of the drug required to inhibit 50% of the binding of a radioligand or the functional response.[4] A lower value indicates higher potency.
Experimental Protocols
The data presented in this guide is derived from standard preclinical assays designed to evaluate the efficacy and potency of NMDA receptor antagonists. Below are detailed methodologies for the key experiments cited.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of a compound to the NMDA receptor.
-
Method:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]CGS19755 or [3H]MK-801) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.[5][6]
-
In Vitro Electrophysiology Assay (Cortical Wedge Preparation)
-
Objective: To assess the functional antagonist activity of a compound at the NMDA receptor.
-
Method:
-
Tissue Preparation: A wedge of rat cerebral cortex is prepared and maintained in artificial cerebrospinal fluid.
-
Stimulation and Recording: The tissue is stimulated to evoke a response, and the resulting field potential is recorded.
-
Drug Application: NMDA is applied to the tissue to induce a characteristic electrophysiological response. The test compound is then co-applied at various concentrations.
-
Data Analysis: The concentration of the test compound that inhibits the NMDA-induced response by 50% (IC50) is determined.[1]
-
In Vivo NMDA-Induced Lethality Assay
-
Objective: To evaluate the in vivo efficacy of a compound in blocking the effects of NMDA.
-
Method:
-
Animal Model: Mice are used as the animal model.
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses.
-
NMDA Challenge: After a predetermined time, a lethal dose of NMDA is administered to the mice.
-
Observation: The mice are observed for a set period, and the number of survivors is recorded.
-
Data Analysis: The minimum effective dose of the test compound that protects the mice from NMDA-induced lethality is determined.[1]
-
Visualizing Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining in vitro binding affinity.
Caption: Proposed mechanism of neuroprotection.
Conclusion
The available data suggests that decahydroisoquinoline derivatives represent a promising class of compounds with potent and selective NMDA receptor antagonist activity.[1] The in vitro and in vivo data for representative compounds from this class demonstrate comparable or, in some cases, superior potency to established standards like Ketamine and Memantine. Further research into the structure-activity relationships and pharmacokinetic profiles of these compounds is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational resource for scientists engaged in the discovery and development of novel neuroprotective agents.
References
- 1. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. simpleandpractical.com [simpleandpractical.com]
- 5. researchgate.net [researchgate.net]
- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Decahydroisoquinoline Analogs as NMDA Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The decahydroisoquinoline scaffold has emerged as a promising framework for the design of potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making the development of effective antagonists a significant therapeutic goal. This guide provides a comparative analysis of the structure-activity relationships (SAR) of decahydroisoquinoline analogs, with a focus on their activity as NMDA receptor antagonists. While direct SAR studies on decahydroisoquinolin-8a-ol analogs are limited in the public domain, this guide draws upon the extensive research conducted on structurally related decahydroisoquinoline derivatives, particularly 6-substituted decahydroisoquinoline-3-carboxylic acids, to provide valuable insights for future drug design and development.
Comparative Analysis of Biological Activity
The biological activity of decahydroisoquinoline analogs has been primarily evaluated through their ability to bind to the NMDA receptor and antagonize its function. The most potent compounds identified to date are conformationally restricted analogs that effectively mimic the binding of the endogenous co-agonist glutamate. Key structural features that govern the activity of these compounds include the stereochemistry of the ring junctions and the nature and position of substituents on the decahydroisoquinoline nucleus.
The following table summarizes the in vitro activity of a series of 6-substituted decahydroisoquinoline-3-carboxylic acid analogs as NMDA receptor antagonists.
| Compound | R Group at C-6 | IC50 (nM) for [3H]CGS19755 Binding | IC50 (µM) for NMDA Antagonism in Cortical Wedge |
| 31a | -CH2PO(OH)2 | 55 ± 14 | 0.15 ± 0.01 |
| 32a | -CH2-tetrazole | 856 ± 136 | 1.39 ± 0.29 |
Data sourced from a study on 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists.[1]
Key Findings from SAR Studies:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the decahydroisoquinoline ring is a critical determinant of potency. Acidic groups, such as phosphonate and tetrazole, have been shown to be essential for high-affinity binding to the NMDA receptor. The phosphonate-substituted analog 31a demonstrated significantly higher potency compared to the tetrazole-substituted analog 32a .[1]
-
Stereochemistry: The relative stereochemistry of the decahydroisoquinoline ring system plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the receptor.
-
Conformational Restriction: The rigid decahydroisoquinoline scaffold helps to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to the receptor and contributing to higher affinity.
While the focus of existing research has been on modifications at the 3 and 6-positions, the 8a-position, bearing a hydroxyl group in the parent structure of interest, presents an unexplored avenue for analog design. Further investigation into the role of substitution at this position could yield novel antagonists with improved pharmacological profiles.
Experimental Protocols
The evaluation of decahydroisoquinoline analogs as NMDA receptor antagonists typically involves a combination of in vitro binding and functional assays.
[3H]CGS 19755 Radioligand Binding Assay
This assay is used to determine the affinity of test compounds for the glutamate binding site on the NMDA receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand [3H]CGS 19755 (a high-affinity NMDA receptor antagonist) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Neuroprotection Assay against NMDA-Induced Excitotoxicity in Cortical Neuronal Cultures
This functional assay assesses the ability of test compounds to protect neurons from cell death induced by excessive NMDA receptor activation.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.
-
Treatment: Cultured neurons are pre-incubated with varying concentrations of the test compound for a specified period.
-
NMDA Exposure: The neurons are then exposed to a toxic concentration of NMDA.
-
Assessment of Cell Viability: Cell viability is assessed 24 hours later using a quantitative method, such as the measurement of lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
-
Data Analysis: The concentration of the test compound that provides 50% protection against NMDA-induced cell death (EC50) is calculated.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: General chemical structure of the decahydroisoquinoline scaffold highlighting key positions for analog modification.
Caption: A typical experimental workflow for the synthesis and evaluation of decahydroisoquinoline analogs as NMDA receptor antagonists.
References
Safety Operating Guide
Prudent Disposal of Decahydroisoquinolin-8a-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of Decahydroisoquinolin-8a-ol, a heterocyclic organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of structurally similar compounds, such as Decahydroisoquinoline and 8-Hydroxyquinoline, as well as general chemical waste disposal protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Chemical Profile and Hazard Assessment
To ensure safe handling and disposal, it is crucial to understand the potential hazards of this compound. The following table summarizes the known properties of related compounds, which should be used as a conservative estimate of the potential hazards of this compound.
| Property | Decahydroisoquinoline[1][2] | 8-Hydroxyquinoline | General Guidance for Alcohols |
| Physical State | Liquid or Solid[1][2] | Solid | Liquid |
| Appearance | - | White, Beige, Pale yellow | - |
| Boiling Point | 211 - 214 °C[1] | 267 °C | Varies |
| Melting Point | 37.5 - 45 °C[2] | 72 - 74 °C | Varies |
| Flash Point | 68 °C[2] | No information available | Varies, can be low |
| Hazards | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Toxic if swallowed, May cause an allergic skin reaction, Causes serious eye damage, May damage fertility or the unborn child, Very toxic to aquatic life with long lasting effects. | Flammable, Irritant, May cause drowsiness or dizziness. |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection.[1] | Protective gloves, protective clothing, eye protection, face protection. | Eye protection, well-ventilated area or fume hood. |
Experimental Protocols for Safe Disposal
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This workflow is designed to minimize risk and ensure compliance with general laboratory safety standards.
Step 1: Hazard Identification and Waste Classification
-
Treat this compound as a hazardous waste due to the lack of specific safety data.
-
Based on data from related compounds, assume it is flammable, an irritant, and potentially toxic.
-
Consult your institution's EHS department to confirm the appropriate waste classification.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible waste container. The original container is often a suitable choice if it is in good condition.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of accumulation. Do not use abbreviations or chemical formulas.
-
Indicate the potential hazards on the label (e.g., Flammable, Irritant, Toxic).
Step 3: Segregation and Storage
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Segregate the waste from incompatible materials. For example, store it separately from strong oxidizing agents and acids.[2]
-
Ensure the storage area is well-ventilated and away from sources of ignition.[2]
Step 4: Waste Pickup and Disposal
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional procedures for waste manifest and handover to EHS personnel.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is provided for guidance purposes only. Always prioritize your institution's specific safety protocols and consult with your EHS department for definitive disposal procedures.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Decahydroisoquinolin-8a-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Decahydroisoquinolin-8a-ol, a key intermediate in various synthetic pathways. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally related compounds, such as decahydroisoquinoline and 8-hydroxyquinoline. These compounds are known to cause skin and eye irritation and may be harmful if swallowed.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound and its derivatives. The following table summarizes the recommended PPE based on the potential hazards identified in related compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against potential splashes. A face shield offers additional protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Gloves should be inspected for integrity before each use and disposed of immediately after contamination.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against accidental spills.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[2][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Experimental Protocols
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use:
-
Preparation : Before handling, ensure you are wearing the full complement of PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.
-
Aliquotting : If weighing the solid compound, perform this task within the fume hood to prevent inhalation of any dust particles. Use a dedicated spatula and weighing vessel.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan: All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling : The waste container label should include the chemical name, concentration, and appropriate hazard symbols.
-
Disposal : Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not pour any waste down the drain.[3]
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.
References
- 1. TRANS-DECAHYDROISOQUINOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
